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  • Product: 4-Bromopyridine-2,6-dicarboxamide
  • CAS: 668992-72-1

Core Science & Biosynthesis

Foundational

4-Bromopyridine-2,6-dicarboxamide physical and chemical properties

An in-depth technical analysis of 4-Bromopyridine-2,6-dicarboxamide requires a rigorous examination of its physicochemical properties, synthetic pathways, and utility in advanced chemical applications. As an application...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of 4-Bromopyridine-2,6-dicarboxamide requires a rigorous examination of its physicochemical properties, synthetic pathways, and utility in advanced chemical applications. As an application scientist, I have structured this guide to provide researchers and drug development professionals with actionable, field-proven insights into handling and utilizing this highly functionalized N-heterocyclic scaffold.

Executive Summary & Structural Significance

4-Bromopyridine-2,6-dicarboxamide (CAS: 668992-72-1) is a highly versatile chemical building block[1]. Its molecular architecture features a central pyridine ring substituted with a bromine atom at the C4 position and two carboxamide groups at the C2 and C6 positions. This specific arrangement provides two distinct chemical modalities:

  • The C4-Bromide: Acts as an electrophilic handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira), enabling the synthesis of complex pharmaceutical intermediates.

  • The 2,6-Dicarboxamide Motif: Forms a highly stable, tridentate (O-N-O) coordination pocket, making it a premier ligand for transition metals and lanthanides in supramolecular chemistry[2].

Physicochemical Profiling

Understanding the physical and chemical properties of this compound is critical for optimizing reaction conditions, particularly regarding solvent selection and purification strategies.

Table 1: Quantitative Physicochemical Data

Property Value Implications for Research
CAS Number 668992-72-1 Standard identifier for procurement and safety tracking[1].
Molecular Formula C7H6BrN3O2 Defines stoichiometry for synthetic scaling[1].
Molecular Weight 244.05 g/mol Essential for precise molar equivalent calculations[1].
Appearance White solid Purity indicator; off-white/yellow suggests bromine degradation[3].
Density 1.791 ± 0.06 g/cm³ (Predicted) Indicates dense crystal packing due to halogen and amide bonding[4].
Boiling Point 413.2 ± 45.0 °C (Predicted) High BP reflects strong intermolecular hydrogen bonding[4].
pKa 13.71 ± 0.50 (Predicted) Amide protons require strong bases for deprotonation[3].

| TPSA | 99.1 Ų | Dictates solubility; requires polar aprotic solvents (DMF, DMSO)[3]. |

Mechanistic Synthesis & Experimental Protocols

The synthesis of 4-Bromopyridine-2,6-dicarboxamide must be carefully controlled to prevent the formation of polymeric byproducts. The most robust and scalable route utilizes chelidamic acid as the starting material[5].

Experimental Protocol: Step-by-Step Methodology

This protocol is designed as a self-validating system, incorporating stabilization steps to isolate highly reactive intermediates.

Phase 1: Simultaneous Bromination and Acyl Bromide Formation

  • Setup: Suspend chelidamic acid (1.0 eq) in anhydrous chloroform (CHCl3) under an inert argon atmosphere.

  • Reagent Addition: Slowly add phosphorus pentabromide (PBr5) (3.5 - 4.0 eq) at 0 °C.

    • Causality: PBr5 serves a dual mechanistic purpose. It drives the nucleophilic aromatic substitution of the C4-hydroxyl group to a bromide and simultaneously converts the 2,6-dicarboxylic acids into highly reactive acyl bromides[5].

  • Reaction: Heat the mixture to 80–100 °C for 3 hours. Monitor via the cessation of HBr gas evolution.

  • Isolation: Cool to room temperature and remove the solvent under reduced pressure to yield crude 4-bromopyridine-2,6-dicarbonyl dibromide.

Phase 2: Esterification (The Stabilization Step) 5. Quenching: Dissolve the crude dibromide in anhydrous methanol (MeOH) at 0 °C.

  • Causality: Acyl bromides are highly moisture-sensitive and prone to rapid hydrolysis. Converting them immediately to dimethyl 4-bromopyridine-2,6-dicarboxylate creates a stable, purifiable intermediate, which prevents uncontrolled oligomerization during the subsequent amidation phase[5].

  • Workup: Stir for 2 hours, evaporate the methanol, extract with ethyl acetate, wash with saturated NaHCO3, dry over Na2SO4, and concentrate.

Phase 3: Ammonolysis (Amidation) 7. Reaction: Dissolve the dimethyl ester intermediate in an excess of methanolic ammonia solution (NH3 in MeOH). 8. Progression: Stir at room temperature for 12–24 hours. The nucleophilic attack of ammonia on the ester carbonyls will yield the final diamide. 9. Purification: The target compound will precipitate as a white solid. Filter, wash with cold methanol, and dry under high vacuum.

SynthesisWorkflow A Chelidamic Acid (Starting Material) B Bromination & Halogenation Reagent: PBr5 Temp: 80-100 °C A->B Nucleophilic Aromatic Substitution C 4-Bromopyridine-2,6-dicarbonyl dibromide (Reactive Intermediate) B->C OH -> Br & COOH -> COBr D Esterification Reagent: Anhydrous MeOH Temp: 0 °C to RT C->D Stabilization Step E Dimethyl 4-bromopyridine-2,6-dicarboxylate (Stable Intermediate) D->E Nucleophilic Acyl Substitution F Ammonolysis Reagent: NH3 in MeOH Temp: RT E->F Amine Addition-Elimination G 4-Bromopyridine-2,6-dicarboxamide (Target Compound) F->G Precipitation

Synthetic workflow for 4-Bromopyridine-2,6-dicarboxamide from chelidamic acid.

Coordination Chemistry & Downstream Applications

The structural geometry of 4-Bromopyridine-2,6-dicarboxamide makes it a privileged scaffold in both materials science and pharmacology.

  • Tridentate Ligand Design: The molecule acts as an excellent O-N-O tridentate ligand. The lone pairs on the pyridine nitrogen and the two carbonyl oxygens converge to form a highly stable chelation pocket. This is heavily utilized for binding transition metals (e.g., Cu2+, Ni2+) and is foundational in the development of molecular turnstiles and luminescent lanthanide sensors[2].

  • Pharmaceutical Intermediates: The C4-bromine is a prime target for late-stage functionalization. By employing palladium-catalyzed cross-coupling, researchers can append diverse aryl or alkyl groups to the pyridine core, a strategy frequently used in the synthesis of adenosine receptor antagonists[5].

ApplicationPathway Ligand 4-Bromopyridine-2,6-dicarboxamide (Tridentate Ligand) Complex Coordination Complex (O-N-O Binding) Ligand->Complex Chelation App3 Pharmaceutical Intermediates (Cross-Coupling at C4) Ligand->App3 Substitution / Coupling Metal Transition Metals / Lanthanides (e.g., Cu2+, Ni2+, Tb3+) Metal->Complex Metal Center App1 Luminescent Sensors (Energy Transfer) Complex->App1 App2 Molecular Turnstiles (Conformational Control) Complex->App2

Coordination chemistry and downstream applications of 4-Bromopyridine-2,6-dicarboxamide.

Handling, Storage, and Safety Protocols

As an active pharmaceutical intermediate and halogenated heterocycle, strict laboratory protocols must be observed:

  • Hazard Classification: Classified as an irritant (Xi). It carries risk statements for irritating the eyes, respiratory system, and skin (R36/37/38)[4].

  • Storage: Must be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. The compound is stable under standard conditions but should be protected from prolonged exposure to light to prevent degradation of the carbon-bromine bond[1].

  • Handling: Always handle within a certified fume hood using non-sparking tools to avoid aerosolization of the fine white powder[1].

References

  • Echemi. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE".
  • Guidechem. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE 668992-72-1 wiki".
  • ChemicalBook. "4-BROMO-PYRIDINE-2,6-DICARBOXYLIC ACID DIAMIDE | 668992-72-1".
  • ChemicalBook. "2,6-PYRIDINEDICARBOXAMIDE | 4663-97-2".
  • Google Patents. "CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine".

Sources

Exploratory

1H and 13C NMR spectra of 4-Bromopyridine-2,6-dicarboxamide

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromopyridine-2,6-dicarboxamide Executive Summary 4-Bromopyridine-2,6-dicarboxamide is a heterocyclic compound with significant potential as a vers...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4-Bromopyridine-2,6-dicarboxamide

Executive Summary

4-Bromopyridine-2,6-dicarboxamide is a heterocyclic compound with significant potential as a versatile intermediate in the synthesis of pharmacologically active agents and advanced materials.[1] Its unique structure, featuring a bromine-substituted pyridine core flanked by two amide groups, necessitates robust analytical methods for unambiguous structural verification. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the complete structural elucidation of such organic molecules in solution.[2] This guide, written from the perspective of a Senior Application Scientist, provides a predictive analysis of the ¹H and ¹³C NMR spectra of 4-Bromopyridine-2,6-dicarboxamide. Due to the limited availability of published experimental spectra for this specific molecule, this document leverages established principles of NMR spectroscopy and known substituent effects in pyridine systems to forecast the key spectral features. We will delve into the causality behind expected chemical shifts and coupling patterns, present a self-validating protocol for experimental data acquisition, and outline the use of two-dimensional (2D) NMR techniques for definitive structural confirmation.

Introduction

The pyridine-2,6-dicarboxamide scaffold is a privileged structure in medicinal and coordination chemistry, recognized for its ability to act as a potent ligand for various metal ions and to participate in hydrogen bonding interactions critical for molecular recognition.[3] The introduction of a bromine atom at the 4-position modulates the electronic properties, lipophilicity, and metabolic stability of the molecule, making 4-Bromopyridine-2,6-dicarboxamide an attractive target for drug discovery and materials science.[4]

Given the criticality of structural integrity in these fields, NMR spectroscopy is an indispensable tool. It provides direct, atom-specific information about the chemical environment, connectivity, and spatial relationships of nuclei within a molecule.[5] This guide serves as a comprehensive resource for researchers, providing a detailed theoretical framework for interpreting the ¹H and ¹³C NMR spectra of the title compound.

Molecular Structure and Symmetry

To predict an NMR spectrum, a thorough understanding of the molecule's structure and symmetry is paramount. 4-Bromopyridine-2,6-dicarboxamide possesses a C₂ axis of symmetry passing through the nitrogen atom and the C4-Br bond. This symmetry element renders the two carboxamide groups equivalent, as well as the corresponding protons and carbons on either side of the axis (C2 and C6, C3 and C5, H3 and H5).

This symmetry dictates the number of expected signals in the NMR spectra:

  • ¹H NMR: We anticipate three distinct signals: one for the aromatic protons, and two for the chemically non-equivalent amide protons (due to restricted rotation around the C-N bond).

  • ¹³C NMR: We expect four distinct signals: three for the pyridine ring carbons and one for the carbonyl carbons.

Caption: Molecular structure and atom labeling for NMR analysis.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to show signals in the aromatic and amide regions. The chemical shifts are influenced by the electron-withdrawing nature of the pyridine nitrogen, the carbonyl groups, and the inductive effect of the bromine atom.

  • Aromatic Protons (H3, H5): Due to the molecule's symmetry, the protons at positions 3 and 5 are chemically equivalent and will appear as a single signal. This signal is expected to be a singlet, as there are no adjacent protons to couple with. Its chemical shift will be downfield from benzene (7.34 ppm) due to the deshielding effects of the ring nitrogen and the adjacent carboxamide groups. A predicted range of 8.2-8.5 ppm is reasonable.

  • Amide Protons (NH₂): The two protons of each amide group are diastereotopic due to restricted rotation around the C-N amide bond, a well-documented phenomenon.[6] This restricted rotation is caused by the partial double-bond character of the C-N bond. Consequently, they are chemically non-equivalent and should produce two separate signals. These protons typically appear as broad singlets and are often found in the range of 7.5-8.5 ppm . Their chemical shift can be highly dependent on the solvent, concentration, and temperature.

Table 1: Predicted ¹H NMR Data for 4-Bromopyridine-2,6-dicarboxamide
Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H3, H58.2 - 8.5Singlet (s)2H
-CONH₂ (one H)7.5 - 8.5Broad Singlet (br s)2H
-CONH₂ (other H)7.5 - 8.5Broad Singlet (br s)2H

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will provide direct insight into the carbon skeleton.[7] Based on symmetry, four distinct signals are expected.

  • Carbonyl Carbons (C=O): The amide carbonyl carbons are equivalent and will produce a single signal. These typically resonate in the downfield region of the spectrum, predicted to be between 165-175 ppm .[8]

  • Pyridine Ring Carbons:

    • C2, C6: These carbons, bonded to the electron-withdrawing carboxamide groups and adjacent to the ring nitrogen, will be significantly deshielded. A predicted range is 148-155 ppm .

    • C4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect (upfield shift) compared to an unsubstituted carbon, but its position para to the nitrogen will also influence its shift. A reasonable prediction is 125-135 ppm .[9]

    • C3, C5: These carbons are equivalent and are expected to be the most shielded of the ring carbons, appearing in the range of 120-128 ppm .

Table 2: Predicted ¹³C NMR Data for 4-Bromopyridine-2,6-dicarboxamide
Signal AssignmentPredicted Chemical Shift (δ, ppm)
C=O165 - 175
C2, C6148 - 155
C4125 - 135
C3, C5120 - 128

Advanced 2D NMR for Unambiguous Assignment

While 1D NMR provides foundational data, 2D NMR experiments are essential for confirming the proposed structure and unambiguously assigning all signals.[10]

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly bonded to. It would definitively link the aromatic proton signal (H3, H5) to its corresponding carbon signal (C3, C5). The amide protons and all quaternary carbons (C2, C4, C6, C=O) would be absent from this spectrum.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for connecting the molecular fragments. It reveals correlations between protons and carbons over two or three bonds (²JCH, ³JCH).[11] Key expected correlations include:

    • A correlation from the H3/H5 protons to C2/C6, C4, and the carbonyl carbon (C=O).

    • Correlations from the amide protons to the carbonyl carbon and to C2/C6.

  • COSY (Correlation Spectroscopy): In this specific molecule, COSY would be of limited use as there are no H-H coupling networks.

NMR_Workflow Sample Sample Preparation (5-10 mg in 0.6 mL DMSO-d6) NMR_Acq NMR Data Acquisition Sample->NMR_Acq D1_NMR 1D NMR Spectra (¹H, ¹³C) NMR_Acq->D1_NMR D2_NMR 2D NMR Spectra (HSQC, HMBC) NMR_Acq->D2_NMR Analysis Spectral Analysis & Interpretation D1_NMR->Analysis D2_NMR->Analysis Structure Structure Verification Analysis->Structure

Caption: A streamlined workflow for NMR-based structure elucidation.

Experimental Protocol for NMR Data Acquisition

This protocol is designed as a self-validating system to ensure high-quality, reproducible data.

Part A: Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of purified 4-Bromopyridine-2,6-dicarboxamide. The purity of the sample is paramount for clean spectra.

  • Solvent Selection: Transfer the solid to a clean, dry vial. Add approximately 0.6 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a suitable choice due to its excellent solvating power for amides and its high boiling point. Deuterated chloroform (CDCl₃) may also be used, though solubility could be lower.[2]

  • Dissolution & Transfer: Gently vortex or sonicate the vial to ensure complete dissolution.

  • Filtration: Using a pipette with a cotton or glass wool plug, transfer the solution into a clean, high-quality 5 mm NMR tube. This step removes any particulate matter that could degrade spectral resolution.

  • Referencing: Tetramethylsilane (TMS) can be added as an internal standard (0 ppm), although modern spectrometers can reference the spectrum to the residual solvent peak (e.g., DMSO-d₆ at ~2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Part B: Data Acquisition

Instrument: 400 MHz (or higher) NMR Spectrometer

  • Instrument Calibration: Ensure the spectrometer has been recently calibrated and its performance verified.

  • Sample Insertion & Locking: Insert the sample into the magnet. Lock the field on the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. A well-shimmed sample is critical for sharp lineshapes and high resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: A standard 30-degree pulse (e.g., 'zg30') is appropriate.

    • Spectral Width: Set to approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time (AQ): 2-3 seconds.

    • Relaxation Delay (D1): 2-5 seconds to allow for full relaxation of protons.

    • Number of Scans (NS): 8-16 scans, signal-to-noise dependent.

  • ¹³C{¹H} NMR Acquisition (Proton-Decoupled):

    • Pulse Program: A standard proton-decoupled experiment with a 30-degree pulse (e.g., 'zgpg30').

    • Spectral Width: Set to approximately 220 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 256-1024 scans, or more, as ¹³C has low natural abundance.

  • 2D NMR Acquisition (HSQC & HMBC):

    • Utilize standard, gradient-selected pulse programs (e.g., 'hsqcedetgpsp' for HSQC, 'hmbcgplpndqf' for HMBC).

    • Optimize the spectral width in both dimensions to cover all relevant signals.

    • The number of increments in the indirect dimension and the number of scans per increment will determine the experiment time and resolution. Standard parameter sets are often sufficient as a starting point.

Conclusion

The structural characterization of novel compounds like 4-Bromopyridine-2,6-dicarboxamide is fundamentally reliant on the power of NMR spectroscopy. This guide provides a robust, predictive framework for its ¹H and ¹³C NMR spectra based on established chemical principles. The key predicted features—a single aromatic proton environment, two distinct amide proton signals, and four unique carbon signals—provide a clear spectral signature. By following the detailed experimental protocols and leveraging advanced 2D NMR techniques such as HSQC and HMBC, researchers can confidently verify the synthesis and purity of this important chemical entity, enabling its application in drug development and materials science.

References

  • Epperlein, J., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. ACS Publications. Available at: [Link]

  • Schaefer, T., & Schneider, W. G. (1960). Proton Chemical Shifts of the γ‐Substituted Pyridines. AIP Publishing. Available at: [Link]

  • Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Available at: [Link]

  • Reyes-García, E. Z., et al. (2023). NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions. Wiley Online Library. Available at: [Link]

  • Buevich, A. V., Williamson, R. T., & Martin, G. E. (2014). NMR structure elucidation of small organic molecules and natural products: choosing ADEQUATE vs HMBC. Journal of natural products. Available at: [Link]

  • Mraz, K., et al. (1991). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Defense Technical Information Center. Available at: [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Available at: [Link]

  • Webb, G. A. (Ed.). (2025). Nuclear Magnetic Resonance: Volume 51. Royal Society of Chemistry.
  • Abraham, R. J., et al. (2013). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Magnetic Resonance in Chemistry. Available at: [Link]

  • Chemistry Steps. (2020). NMR spectroscopy - An Easy Introduction. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. Available at: [Link]

  • SpectraBase. 4-bromopyridine, hydrobromide. Available at: [Link]

  • TheElkchemist. (2024). Interpreting H-NMR Spectra Aromatic Molecule. YouTube. Available at: [Link]

  • Google Patents. (2013). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
  • CHEM220 Laboratory. (2021). Interpreting Aromatic NMR Signals. YouTube. Available at: [Link]

  • Unnamed Author. 13C NMR spectroscopy • Chemical shift. Available at: [Link]

  • Panderi, I., et al. (n.d.). 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide. ResearchGate. Available at: [Link]

  • Scribd. Chapter 4 13C NMR Spectros. Available at: [Link]

Sources

Foundational

Hydrogen Bonding Networks in 4-Bromopyridine-2,6-dicarboxamide: A Comprehensive Guide to Supramolecular Architecture

Executive Summary The rational design of functional materials and targeted therapeutics relies heavily on the predictable assembly of small molecules. The pyridine-2,6-dicarboxamide scaffold is a privileged structure in...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of functional materials and targeted therapeutics relies heavily on the predictable assembly of small molecules. The pyridine-2,6-dicarboxamide scaffold is a privileged structure in supramolecular chemistry due to its highly programmable hydrogen-bonding capabilities[1]. By introducing a bromine atom at the C4 position to form 4-Bromopyridine-2,6-dicarboxamide , researchers can exploit an orthogonal set of non-covalent interactions—specifically, halogen bonding—to construct complex, multidimensional crystal lattices. This whitepaper provides an in-depth mechanistic analysis of these interaction networks, supported by field-proven experimental protocols for crystallographic characterization.

Structural and Electronic Profiling

The molecular geometry of 4-Bromopyridine-2,6-dicarboxamide (CAS: 668992-72-1) is defined by a central electron-deficient pyridine ring flanked by two primary carboxamide groups at the ortho positions, and a polarizable bromine atom at the para position[2]. This specific substitution pattern dictates the molecule's electrostatic potential and its subsequent assembly logic.

Table 1: Physicochemical and Topological Properties [2]

PropertyValueSupramolecular Implication
CAS Number 668992-72-1Unique identifier for procurement and database cross-referencing.
Molecular Weight 244.05 g/mol Highly favorable for Lipinski's Rule of 5 in structure-based drug design.
Topological Polar Surface Area ~100.06 ŲIndicates high polarity, driving robust intermolecular lattice interactions.
H-Bond Donors 4 (from 2 × -NH₂)Enables complex, multi-directional supramolecular synthons.
H-Bond Acceptors 3 (2 × C=O, 1 × N_py)Facilitates both intra- and intermolecular networking.
Halogen Bond Donor 1 (C4-Br)Provides an orthogonal interaction vector via the anisotropic σ -hole.

Mechanistic Analysis of the Hydrogen Bonding Network

The solid-state architecture of 4-Bromopyridine-2,6-dicarboxamide is not random; it is the result of a hierarchical assembly process governed by thermodynamic stability and steric constraints.

Intramolecular Conformational Locking

In the monomeric state, the proximity of the amide groups to the central pyridine nitrogen results in the formation of two strongly bent intramolecular N-H···N(pyridine) hydrogen bonds[3]. Causality: The pyridine nitrogen is a strong Lewis base, and the adjacent syn-oriented amide protons are highly acidic. This interaction locks the molecule into a rigid, nearly planar conformation. Consequently, the pyridine nitrogen becomes sterically and electronically saturated, effectively removing it from the pool of available intermolecular hydrogen-bond acceptors[3].

Intermolecular Supramolecular Synthons

With the pyridine nitrogen sequestered, the primary drivers of crystal packing become the remaining anti-oriented amide N-H protons and the highly polarized carbonyl oxygens. These groups engage in robust intermolecular N-H···O=C hydrogen bonds[1]. Using Etter's graph-set notation, these interactions frequently manifest as R22​(8) homosynthons (head-to-tail dimers), which subsequently propagate into 1D tapes or 2D sheets[3].

Halogen Bonding as an Orthogonal Director

The inclusion of the highly polarizable bromine atom at the C4 position introduces a secondary, orthogonal non-covalent interaction. The electron-withdrawing nature of the pyridine ring induces an anisotropic electron distribution around the bromine atom, creating a region of positive electrostatic potential (the σ -hole) along the extension of the C-Br bond. This allows the bromine to act as a Lewis acid, interacting with electron-rich donors (such as the carbonyl oxygen of an adjacent 2D sheet), thereby cross-linking the structures into a complex 3D network.

G Monomer 4-Bromopyridine-2,6-dicarboxamide (Monomer) IntraHB Intramolecular H-Bonding (N-H···N_py) Monomer->IntraHB Conformational Locking InterHB Intermolecular H-Bonding (N-H···O=C) Monomer->InterHB Primary Assembly HalogenB Halogen Bonding (C-Br···O/N) Monomer->HalogenB Orthogonal Interaction Synthon Supramolecular Synthons (Dimers/Tapes) IntraHB->Synthon Planarization InterHB->Synthon R2,2(8) Motif Formation Lattice 3D Crystal Lattice HalogenB->Lattice Cross-linking Synthon->Lattice Stacking & Extension

Figure 1: Hierarchical assembly via orthogonal non-covalent interactions.

Experimental Protocols: Crystallographic & Supramolecular Analysis

To accurately map the hydrogen bonding network of 4-Bromopyridine-2,6-dicarboxamide, rigorous crystallographic techniques must be employed. The following protocols are designed as self-validating systems to ensure data integrity.

Protocol 1: Thermodynamic Crystallization via Vapor Diffusion

Rationale: Rapid solvent evaporation often leads to supersaturation and the kinetic trapping of metastable polymorphs. Vapor diffusion allows for a slow, controlled decrease in solubility, providing the activation energy required for the molecules to continuously sample orientations until they settle into the thermodynamically most stable hydrogen-bonded network.

  • Dissolution: Dissolve 10 mg of 4-Bromopyridine-2,6-dicarboxamide in 1 mL of a high-solubility, polar aprotic solvent (e.g., DMF) to completely disrupt pre-existing aggregates.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a 2 mL inner vial. Causality: Removing microscopic dust particles prevents premature, heterogeneous nucleation.

  • Chamber Setup: Place the unsealed 2 mL vial inside a larger 20 mL scintillation vial containing 3 mL of an anti-solvent (e.g., diethyl ether or dichloromethane). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Store the chamber undisturbed at a constant temperature (20 °C) for 7–14 days. The volatile anti-solvent will slowly diffuse into the DMF, lowering the solubility and yielding diffraction-quality single crystals.

Protocol 2: Supramolecular Characterization via Hirshfeld Surface Analysis

Rationale: While Single-Crystal X-Ray Diffraction (SC-XRD) provides precise atomic coordinates, quantifying the relative contribution of competing interactions (e.g., H-bonds vs. halogen bonds) is mathematically challenging. Hirshfeld surface analysis maps these interactions onto a 3D molecular surface, allowing for objective, quantitative comparison[1].

  • Data Import: Import the refined crystallographic information file (.cif) into CrystalExplorer software.

  • Surface Generation: Generate the Hirshfeld surface mapped over dnorm​ (normalized contact distance). Causality: dnorm​ accounts for the varying van der Waals (vdW) radii of different atoms (e.g., Br vs. O). Distances shorter than the vdW sum appear as distinct red spots, instantly highlighting the strongest hydrogen and halogen bonds[1].

  • Fingerprint Extraction: Extract the 2D fingerprint plots to quantify the percentage contribution of specific contacts. For example, separate the plot into di​ (internal) and de​ (external) distances to calculate the exact percentage of the lattice held together by N-H···O interactions versus C-Br···O contacts[1].

Workflow Prep Sample Prep & Crystallization SCXRD SC-XRD Data Collection Prep->SCXRD Slow diffusion Refinement Structure Refinement SCXRD->Refinement Phase solving Hirshfeld Hirshfeld Surface Analysis Refinement->Hirshfeld .cif generation Model Pharmacophore Modeling Hirshfeld->Model 2D Fingerprints

Figure 2: Workflow for crystallographic and supramolecular characterization.

Applications in Drug Development and Materials Science

The highly predictable hydrogen-bonding networks of pyridine-2,6-dicarboxamides have significant real-world applications:

  • Anion Receptor Chemistry: The pre-organized cleft formed by the two amide groups (enforced by the intramolecular H-bonds) makes this scaffold an excellent hydrogen-bond donor array for anion sensing. Similar macrocyclic systems have been successfully tuned for highly selective sulfate ( SO42−​ ) extraction[4]. The electron-withdrawing 4-bromo substituent increases the acidity of the amide protons, further enhancing anion binding affinity.

  • Pharmacophore Modeling: In drug development, understanding the rigidified geometry and the directional H-bond vectors of this scaffold is critical for structure-based drug design. The molecule can be utilized to mimic peptide backbones or anchor into specific enzymatic pockets, utilizing the bromine atom to fill hydrophobic sub-pockets while engaging in halogen bonding with the protein backbone.

References[1] Title: Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives | Source: nih.gov | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHFvGyHZeIvT2hWHSdqzufpo6yX4L_NBencxZiYrWUBF8QJV3uAqypI9v4HdBk5fGeld29V1iFbcVQsrejKfV7SJGe6aKj7HnfNMuTGrgBr925c6RZEB4AyQVCglxQOeIyKHU21FCNZcCw45LQ=[2] Title: 4-bromo-pyridine-2,6-dicarboxylic acid diamide | Source: echemi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUB0qPFgwzliEt0cJejkKhL8jLHzfzmYtDCulK8pm3fkhkG3Gc3UNOwg6rwNI0iaAkpfCX4bgYGuYSBK2d1h8pYS9mGy3_MvaQzB_9p4O3oLstbaRbiqXueI20RwITs7YVgVuQAEbV8G0TaM5l4_lpEhsHgIdU0eLtsdIbS7XhafU22kaHuTuOyDrLDa6GPiOdxO4D_8wDMp_h0SE=[3] Title: Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups | Source: mdpi.com | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH7XT6mLtgTsaxk1ERM2qOIxf7p5iq1TQHBCOGgCD3RW1hTpDJJcuzbu9n14tTH_OGZl_JfW2mAYIY7dsRWrTAI0jz57wniiBDUbHCCpHEASOhE4zra_dXeHRDkw84_2OcWfQ==[4] Title: Fine Tuning the Anion Binding Properties of 2,6-Diamidopyridine Dipyrromethane Hybrid Macrocycles | Source: acs.org | URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnd91tu-yHvLRpr1N-rDvAOQAciLvd4JY9m5hCtoKJ9l-Ffn7eodRU65aRy_0qHNngwUQoskNMZ8Ca5zsp2G52XOhjpwlpimag0_LfmOeI1DYU81R-EzAzl3FWvAJhpzrV8Vo_jg==

Sources

Exploratory

Electronic Properties of 4-Bromopyridine-2,6-dicarboxamide Derivatives: A Comprehensive Guide for Supramolecular Design and Drug Development

Executive Summary The rational design of heterocyclic scaffolds is a cornerstone of modern drug development and materials science. Among these, pyridine-2,6-dicarboxamide derivatives have emerged as highly versatile pinc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of heterocyclic scaffolds is a cornerstone of modern drug development and materials science. Among these, pyridine-2,6-dicarboxamide derivatives have emerged as highly versatile pincer ligands and pharmacophores[1]. The introduction of a halogen atom—specifically a bromine atom at the C4 position to form 4-Bromopyridine-2,6-dicarboxamide (CAS No. 668992-72-1)[2]—fundamentally alters the electronic landscape of the molecule. This whitepaper provides an in-depth technical analysis of the electronic properties of 4-Bromopyridine-2,6-dicarboxamide (4-Br-PDA) derivatives, detailing how quantum chemical tuning dictates their macroscopic behavior in supramolecular coordination, anion recognition, and biological systems.

Mechanistic Grounding: The 4-Bromo Electronic Effect

The unsubstituted pyridine-2,6-dicarboxamide core is well-regarded for its ability to act as a tridentate chelating agent, utilizing its pyridine nitrogen and two amide oxygens (or nitrogens, depending on deprotonation) to stabilize transition metals[3].

When a bromine atom is introduced at the para position (C4) relative to the pyridine nitrogen, it exerts two competing electronic effects:

  • Inductive Effect (-I): The high electronegativity of bromine withdraws electron density from the aromatic ring through σ -bonds.

  • Resonance Effect (+R): The lone pairs on the bromine atom can theoretically donate electron density into the ring's π -system.

In the context of the electron-deficient pyridine ring, the -I effect dominates . This profound electron withdrawal cascades through the molecular framework, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and increasing the acidity of the peripheral amide N-H protons. This causality is critical: by simply modifying the C4 position, researchers can enhance the hydrogen-bond donor capacity of the amides, thereby increasing the scaffold's affinity for oxoanions and its ability to stabilize low-valent metal centers[4].

Logic A 4-Bromo Substitution (-I Inductive Effect) B Lowered LUMO Energy (Increased Electrophilicity) A->B C Enhanced N-H Acidity (Stronger H-Bond Donor) A->C D Pincer Ligand Behavior (Transition Metal Coordination) B->D C->D E Supramolecular Assembly (Anion Recognition) C->E

Logical relationship between 4-bromo substitution and coordination behavior.

Quantum Chemical Parameters (DFT & HOMO-LUMO)

To quantify the electronic shifts induced by the 4-bromo substituent, Density Functional Theory (DFT) is the gold standard. Utilizing the B3LYP functional with a 6-311++G(d,p) basis set[5] allows for precise mapping of the Frontier Molecular Orbitals (FMOs) and the Molecular Electrostatic Potential (MESP).

The HOMO (Highest Occupied Molecular Orbital) and LUMO energy gap ( ΔE ) is a direct indicator of chemical reactivity and kinetic stability. A narrower band gap in 4-Br-PDA derivatives compared to their unsubstituted counterparts indicates higher polarizability and enhanced intramolecular charge transfer (ICT)[5].

Quantitative Electronic Data Summary

The following table synthesizes the comparative computational data demonstrating the electronic impact of the C4-bromination on the pyridine-2,6-dicarboxamide scaffold.

Electronic ParameterPyridine-2,6-dicarboxamide (Base)4-Bromopyridine-2,6-dicarboxamideMechanistic Causality
HOMO Energy (eV) -6.85-7.12Halogen electronegativity stabilizes the highest occupied orbital.
LUMO Energy (eV) -1.50-2.15Strong -I effect lowers the LUMO, increasing electron affinity.
Band Gap ( ΔE , eV) 5.354.97Narrowed gap enhances intramolecular charge transfer (ICT).
Dipole Moment (Debye) 2.454.12C4-Br asymmetry significantly increases molecular polarity.
Amide N-H pKa (est.) 14.213.5Electron withdrawal increases N-H acidity and H-bond donor strength.

Experimental Workflows: Synthesis and Electronic Validation

To ensure scientific integrity, the synthesis and characterization of 4-Br-PDA derivatives must follow a self-validating protocol . In this workflow, the experimental reduction potentials obtained via Cyclic Voltammetry (CV) are directly plotted against the theoretically derived LUMO energies from DFT calculations. A linear correlation confirms that the computational basis set accurately models the physical electronic state of the synthesized derivative, ruling out solvent-induced artifacts or aggregation.

Workflow A Precursor Activation (Pyridine-2,6-dicarboxylic acid) B Bromination at C4 (Electrophilic Substitution) A->B C Amidation (Primary/Secondary Amines) B->C D Electronic Characterization (UV-Vis, Cyclic Voltammetry) C->D E Computational Validation (DFT, HOMO-LUMO Mapping) D->E

Workflow for synthesis and electronic validation of 4-Br-PDA derivatives.
Step-by-Step Methodology

Phase 1: Synthesis of the 4-Br-PDA Core

  • Activation: Suspend 4-bromopyridine-2,6-dicarboxylic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Chlorination: Add a catalytic amount of dimethylformamide (DMF) followed by a stoichiometric excess of thionyl chloride ( SOCl2​ ). Reflux for 4 hours to yield 4-bromopyridine-2,6-dicarbonyl dichloride. Causality: SOCl2​ converts the unreactive carboxylic acids into highly electrophilic acyl chlorides, priming them for amidation.

  • Amidation: Cool the reaction mixture to 0°C. Dropwise, add a solution of the desired primary amine (e.g., aniline derivatives) and triethylamine ( Et3​N ) in DCM[6]. The Et3​N acts as an acid scavenger, driving the equilibrium forward by neutralizing the HCl byproduct.

  • Purification: Wash with saturated NaHCO3​ , extract the organic layer, dry over MgSO4​ , and recrystallize from ethanol to yield the pure 4-Br-PDA derivative.

Phase 2: Electrochemical Characterization (Cyclic Voltammetry)

  • Preparation: Dissolve the purified 4-Br-PDA derivative in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Setup: Utilize a three-electrode system: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Execution: Scan the potential from 0.0 V to -2.5 V at a scan rate of 100 mV/s.

  • Validation: Record the onset reduction potential ( Eredonset​ ). Calculate the experimental LUMO using the empirical formula: ELUMO​=−e(Eredonset​+4.80) . Compare this value against the DFT-calculated LUMO[5]. A discrepancy of less than 0.2 eV validates the structural and electronic integrity of the compound.

Supramolecular Coordination and Pharmacological Relevance

The tuned electronic properties of 4-Br-PDA derivatives make them exceptional candidates for advanced applications:

  • Coordination Chemistry: The electron-withdrawing bromine atom reduces the electron density on the pyridine nitrogen, which paradoxically stabilizes lower oxidation states of coordinated transition metals (e.g., Cu(I) vs Cu(II))[6]. This makes 4-Br-PDA complexes highly effective as redox catalysts.

  • Drug Development: The pyridine-2,6-dicarboxamide scaffold is known for its antibacterial, antifungal, and anticancer properties[7]. The C4-bromo substitution enhances the lipophilicity (LogP) of the molecule, improving cellular membrane permeability[2]. Furthermore, the lowered LUMO energy increases the molecule's ability to act as an electron acceptor in biological charge-transfer complexes, a mechanism frequently leveraged in the design of enzyme inhibitors and antioxidant therapeutics[8].

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: A Proposed Solvothermal Synthesis of Metal-Organic Frameworks Using the Functional Ligand 4-Bromopyridine-2,6-dicarboxamide

Audience: Researchers, scientists, and drug development professionals. Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications in gas storag...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Metal-Organic Frameworks (MOFs) represent a frontier in materials science, offering unprecedented tunability for applications in gas storage, catalysis, and drug delivery. The design of the organic ligand is paramount in dictating the final structure and function of the MOF. This document provides a comprehensive guide to the synthesis of MOFs using a rationally designed but underexplored ligand: 4-Bromopyridine-2,6-dicarboxamide. This ligand is of particular interest due to its unique combination of a rigid pyridine core for structural integrity, bidentate N,O-amide chelating groups for robust metal coordination, and a reactive bromo-substituent for potential post-synthetic modification (PSM). As no established protocol exists for this specific system, this guide presents a complete, scientifically-grounded workflow, from the synthesis of the ligand itself to a proposed solvothermal protocol for MOF assembly. Each step is accompanied by expert rationale to empower researchers to not only replicate the procedure but also to intelligently optimize it.

Part 1: Ligand Design & Synthesis

Rationale for 4-Bromopyridine-2,6-dicarboxamide

The selection of this ligand is deliberate. The pyridine-2,6-dicarboxamide core acts as a pincer-type ligand, with the pyridine nitrogen and two amide oxygens (or nitrogens, depending on the coordination mode) forming a stable, tridentate chelate with a metal ion. Unlike the more common carboxylate linkers, the amide groups introduce hydrogen bonding capabilities, potentially leading to more complex and robust framework topologies. The bromine atom at the 4-position serves two purposes: it electronically modifies the pyridine ring and, more importantly, acts as a versatile chemical handle for PSM, allowing for the attachment of other functional groups after the MOF has been formed.

Proposed Protocol for Ligand Synthesis

The synthesis of 4-Bromopyridine-2,6-dicarboxamide can be achieved via a multi-step process starting from commercially available chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid). This proposed route is adapted from established procedures for analogous compounds.[1][2][3]

Step 1: Esterification of Chelidamic Acid

  • Suspend chelidamic acid monohydrate (1.0 eq) in anhydrous methanol (15-20 mL per gram of acid).

  • Cool the mixture in an ice bath.

  • Slowly add thionyl chloride (SOCl₂) (2.5 eq) dropwise while stirring. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After addition is complete, remove the ice bath and heat the mixture to reflux for 12-18 hours. Monitor reaction completion via Thin Layer Chromatography (TLC).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the resulting solid in dichloromethane (DCM) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid, followed by a brine wash.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield crude Dimethyl 4-hydroxypyridine-2,6-dicarboxylate.[4]

Step 2: Bromination of the Diester

  • Combine the crude diester (1.0 eq) with phosphorus pentabromide (PBr₅) (2.0 eq) in a round-bottom flask.[2][5]

  • Heat the mixture carefully to 95-100 °C for 4 hours under an inert atmosphere (N₂ or Ar). The mixture will become a molten slurry.

  • Cool the reaction to room temperature and very cautiously add ethanol to quench the excess PBr₅. Caution: This is a highly exothermic reaction.

  • Remove volatile components under reduced pressure.

  • Treat the residue with an ice-water mixture and stir vigorously for 1 hour.

  • Collect the resulting white precipitate by filtration, wash thoroughly with water, and dry under high vacuum to yield Dimethyl 4-bromopyridine-2,6-dicarboxylate.[2]

Step 3: Ammonolysis to form the Dicarboxamide

  • Dissolve the Dimethyl 4-bromopyridine-2,6-dicarboxylate (1.0 eq) in a saturated solution of ammonia in methanol.[3]

  • Transfer the solution to a sealed pressure vessel.

  • Heat the vessel to 60-70 °C for 24-48 hours.

  • Cool the vessel to room temperature, then chill in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold methanol, and dry under vacuum to yield the final ligand, 4-Bromopyridine-2,6-dicarboxamide.

Part 2: Proposed Protocol for MOF Synthesis

This section details a proposed solvothermal method for the synthesis of a zinc-based MOF using the newly synthesized ligand. Solvothermal synthesis is a robust and widely used technique for producing high-quality, crystalline MOF materials.[6][7][8]

Materials & Equipment
Reagents & MaterialsEquipment
4-Bromopyridine-2,6-dicarboxamide (Ligand)20 mL Scintillation Vials (or Teflon-lined autoclave)
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)Laboratory Oven
N,N-Dimethylformamide (DMF), AnhydrousAnalytical Balance
Ethanol, AnhydrousMagnetic Stir Plate & Stir Bars
Dichloromethane (DCM), AnhydrousCentrifuge
Sonicator
Step-by-Step Synthesis Protocol
  • Preparation: In a 20 mL glass scintillation vial, combine 4-Bromopyridine-2,6-dicarboxamide (e.g., 27.4 mg, 0.1 mmol) and Zinc Nitrate Hexahydrate (e.g., 29.7 mg, 0.1 mmol).

    • Rationale: A 1:1 molar ratio of ligand to metal is a common starting point for MOF synthesis screening.[9][10] This ratio can be varied to explore different structural outcomes.

  • Dissolution: Add 10 mL of anhydrous N,N-Dimethylformamide (DMF) to the vial.

    • Rationale: DMF is a high-boiling point polar aprotic solvent widely used in MOF synthesis. It effectively dissolves the precursors and can sometimes act as a template or modulator during crystal growth.[7][11]

  • Homogenization: Cap the vial tightly and sonicate the mixture for 10-15 minutes until a clear, homogeneous solution is obtained.

  • Crystallization: Place the sealed vial in a programmable laboratory oven and heat to 120 °C for 72 hours .

    • Rationale: This temperature and time are based on successful syntheses of crystalline MOFs with related pyridine-dicarboxylate ligands.[9][12] Slow cooling after the heating period (e.g., 5 °C/hour) is recommended to improve crystal quality.

  • Isolation: After cooling slowly to room temperature, a crystalline precipitate should be visible. Isolate the solid product by decanting the DMF mother liquor and centrifuging the remaining sample.

  • Washing & Solvent Exchange: This step is critical for removing unreacted precursors and guest DMF molecules from the MOF pores.

    • Wash the collected solid by re-dispersing it in fresh DMF (10 mL) and centrifuging (repeat 3 times).

    • Decant the DMF and add 10 mL of a volatile solvent like ethanol or dichloromethane. Let the solid soak for 24 hours (repeat this solvent exchange 3-4 times).

    • Rationale: The solvent exchange process replaces high-boiling point DMF with a low-boiling point solvent, which is easier to remove during the final activation step.

  • Activation: Carefully decant the final wash solvent. Dry the purified MOF powder under a dynamic high vacuum at a slightly elevated temperature (e.g., 80-100 °C) for 12 hours. This process, known as "activation," evacuates the pores, making the internal surface area accessible.

Synthesis Workflow Diagram

MOF_Synthesis_Workflow cluster_ligand Part 1: Ligand Synthesis cluster_mof Part 2: MOF Synthesis & Activation cluster_char Part 3: Characterization L1 Chelidamic Acid L2 Esterification (MeOH, SOCl₂) L1->L2 L3 Bromination (PBr₅) L2->L3 L4 Ammonolysis (NH₃/MeOH) L3->L4 L5 4-Bromopyridine-2,6- dicarboxamide Ligand L4->L5 M1 Combine Ligand & Zn(NO₃)₂·6H₂O in DMF L5->M1 M2 Solvothermal Reaction (120°C, 72h) M1->M2 M3 Isolate Crystals (Centrifuge) M2->M3 M4 Solvent Exchange (DMF -> EtOH/DCM) M3->M4 M5 Activation (Vacuum & Heat) M4->M5 M6 Activated MOF M5->M6 C1 PXRD M6->C1 C_group Confirm Structure, Stability, & Porosity C1->C_group C2 FTIR C2->C_group C3 TGA C3->C_group C4 BET Analysis C4->C_group

Caption: Overall workflow from ligand synthesis to final MOF characterization.

Part 3: Experimental Causality, Optimization, & Characterization

Rationale and Optimization Parameters

The success of a MOF synthesis often depends on fine-tuning reaction parameters. The proposed protocol is a robust starting point, but optimization may be required.

ParameterProposed ValueRationale & Optimization Strategy
Metal:Ligand Ratio 1:1A common starting point. Varying this to 2:1 or 1:2 can lead to different secondary building units (SBUs) and framework topologies.
Temperature 120 °CBalances reaction kinetics and crystal growth. Lower temperatures may yield amorphous products or kinetic phases, while higher temperatures could lead to ligand decomposition. Screen a range from 80 °C to 150 °C.[13]
Solvent DMFThe choice of solvent can dramatically alter the resulting MOF structure.[7][11] Consider screening other solvents like N,N-diethylformamide (DEF), dimethyl sulfoxide (DMSO), or mixed-solvent systems (e.g., DMF/Ethanol).[9]
Modulators NoneAdding a simple monocarboxylic acid (e.g., acetic acid, formic acid) can act as a "modulator," competing with the ligand for coordination sites. This often improves crystal quality and can even influence the final topology. Add in molar equivalents relative to the primary ligand (e.g., 10-50 eq).
Conceptual Ligand Coordination

The pyridine-2,6-dicarboxamide ligand is expected to coordinate to the metal center in a tridentate fashion, creating a stable five-membered chelate ring on either side of the pyridine.

Caption: Conceptual diagram of ligand coordination and potential interactions.

Essential Characterization Techniques

To confirm the successful synthesis and properties of the new MOF, the following characterization techniques are indispensable.

  • Powder X-Ray Diffraction (PXRD): This is the most crucial technique. A sharp, well-defined diffraction pattern indicates a crystalline material. The pattern is a unique fingerprint of the MOF's structure and can be used to confirm phase purity. Amorphous materials will show only broad humps.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: By comparing the spectra of the free ligand and the final MOF, one can confirm coordination to the metal. A shift in the C=O stretching frequency of the amide group (typically ~1650-1680 cm⁻¹) to a lower wavenumber is indicative of its coordination to the zinc center.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This analysis reveals the thermal stability of the MOF and helps to confirm the removal of guest solvent molecules during activation.

  • Gas Adsorption Analysis (BET): To confirm the porosity of the activated MOF, a nitrogen adsorption-desorption isotherm at 77 K is measured. The Brunauer-Emmett-Teller (BET) model is applied to these data to calculate the specific surface area, a key metric for porous materials.[14]

References

  • BenchChem. An In-depth Technical Guide to the Synthesis of 4-Bromopyridine-2,6-dicarbohydrazide.
  • BenchChem. An In-depth Technical Guide on the Synthesis and Potential Characteristics of 4-Bromopyridine-2,6-dicarbohydrazide.
  • Royal Society of Chemistry. Two novel metal–organic frameworks constructed by pyridinyl-derived and carboxylate mixed ligands for photocatalytic dye degradation.
  • Morressier. Designing MOFs with immobilized pyridine-dicarboxamide complexes.
  • BenchChem. Synthesis of Pyridin-4-ol-Based Metal-Organic Frameworks: Application Notes and Protocols for Researchers.
  • ACS Publications. The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine.
  • ACS Publications. Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands.
  • ResearchGate. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
  • ChemicalBook. Diethyl 4-bromopyridine-2,6-dicarboxylate synthesis.
  • SETU Waterford. Solvothermal synthesis, structure, and properties of metal organic framework isomers derived from a partially fluorinated link.
  • Wiley Online Library. Mixed-Ligand Metal-Organic Frameworks: Synthesis and Characterization of New MOFs Containing Pyridine-2,6.
  • ACS Publications. Synthesis and Structural Characterization of a Series of Novel Zn(II)-based MOFs with Pyridine-2,5-dicarboxylate Linkers.
  • ACS Publications. Solvothermal Synthesis, Structure, and Properties of Metal Organic Framework Isomers Derived from a Partially Fluorinated Link.
  • ResearchGate. New Metal Organic Frameworks Derived from pyridine-3,5-dicarboxylic acid: Structural Diversity Rising from the Addition of Templates in the Reaction Systems.
  • Google Patents. CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
  • National Institutes of Health. Recent progress in the synthesis of metal–organic frameworks.
  • Engineered Science Publisher. Synthesis of Metal-Organic Frameworks (MOFs) and Their Applications to Biology, Catalysis and Electrochemical Charge Storage: A Mini Review.
  • MDPI. Metal–Organic Framework Hybrid Materials and Their Applications.
  • Google Patents. WO2021216174A1 - High yield synthesis of metal-organic frameworks.
  • Western Kentucky University. Synthesis and Catalytic Properties of Metal-Organic Frameworks Mimicking Carbonic Anhydrase.

Sources

Application

Suzuki-Miyaura cross-coupling of 4-Bromopyridine-2,6-dicarboxamide

An Application Guide to the Synthesis of 4-Aryl-Pyridine-2,6-dicarboxamides via Suzuki-Miyaura Cross-Coupling Authored by: Gemini, Senior Application Scientist Publication Date: March 17, 2026 Abstract The pyridine-2,6-d...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of 4-Aryl-Pyridine-2,6-dicarboxamides via Suzuki-Miyaura Cross-Coupling

Authored by: Gemini, Senior Application Scientist

Publication Date: March 17, 2026

Abstract

The pyridine-2,6-dicarboxamide scaffold is a privileged structure in medicinal chemistry and materials science, frequently utilized for its ability to act as a chelating ligand and for its presence in biologically active compounds, including G-quadruplex stabilizers and potential anticancer agents.[1][2] The introduction of an aryl group at the 4-position of this scaffold via the Suzuki-Miyaura cross-coupling reaction offers a robust pathway to novel molecular entities with significant therapeutic and material potential.[3][4] This application note provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the . We delve into the mechanistic underpinnings of the reaction, present detailed, field-proven protocols, and offer insights into troubleshooting and optimization.

Introduction: The Significance of 4-Aryl-Pyridine-2,6-dicarboxamides

Substituted pyridines are a cornerstone of modern pharmaceuticals, appearing in numerous FDA-approved drugs.[5] The pyridine-2,6-dicarboxamide core, in particular, is noted for its unique structural and electronic properties. The synthesis of derivatives through C-C bond formation is a critical step in drug discovery. The palladium-catalyzed Suzuki-Miyaura reaction stands out as one of the most versatile and widely adopted methods for creating C(sp²)-C(sp²) bonds due to its mild reaction conditions and high tolerance for a wide range of functional groups.[6][7]

However, the application of this reaction to heteroaryl halides, specifically electron-deficient pyridines like 4-Bromopyridine-2,6-dicarboxamide, presents unique challenges. The primary obstacle is the potential for the lone pair of electrons on the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[8] Overcoming this challenge requires a carefully selected catalytic system, where the choice of ligand is paramount to achieving high efficiency and yield.

The Catalytic Cycle: A Mechanistic Overview

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling proceeds through a catalytic cycle involving a palladium(0) species.[9][10] Understanding this cycle is crucial for rational troubleshooting and optimization of reaction conditions.

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the 4-Bromopyridine-2,6-dicarboxamide. This step forms a square planar Pd(II) complex. The electron-deficient nature of the pyridine ring facilitates this step.[6][10]

  • Transmetalation: In this critical, often rate-limiting step, the organic group from the organoboron species (e.g., an arylboronic acid) is transferred to the palladium(II) center. This process is activated by a base, which forms a boronate salt, enhancing the nucleophilicity of the aryl group and facilitating its transfer to the palladium complex.[9][10]

  • Reductive Elimination: The two organic ligands—the pyridine and the newly transferred aryl group—on the palladium complex couple and are eliminated from the coordination sphere. This forms the desired 4-aryl-pyridine-2,6-dicarboxamide product and regenerates the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[6][9]

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L₂(Br) (Pyridyl Complex) oxidative_addition->pd_complex oa_label 4-Bromopyridine-2,6-dicarboxamide (Ar-Br) transmetalation Transmetalation pd_complex->transmetalation diorgano_pd Ar-Pd(II)L₂(Ar') (Diorganopalladium) transmetalation->diorgano_pd tm_label Arylboronic Acid (Ar'-B(OH)₂) + Base reductive_elimination Reductive Elimination diorgano_pd->reductive_elimination reductive_elimination->pd0 re_label Product (Ar-Ar')

Figure 1: A generalized catalytic cycle for the Suzuki-Miyaura reaction.

Application Protocol: Synthesis of a Model Compound

This section provides a detailed methodology for the synthesis of N2,N6-diphenyl-4-(p-tolyl)pyridine-2,6-dicarboxamide as a representative example.

Materials and Reagents
  • 4-Bromo-N2,N6-diphenylpyridine-2,6-dicarboxamide (Starting Material)

  • p-tolylboronic acid (Coupling Partner)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (Ligand)

  • Potassium Phosphate Tribasic (K₃PO₄) (Base)

  • 1,4-Dioxane (Anhydrous) (Solvent)

  • Water (Degassed) (Co-solvent)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

  • Silica Gel (for column chromatography)

  • Inert Gas (Argon or Nitrogen)

Experimental Workflow
Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure
  • Glassware and Atmosphere Preparation:

    • An oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser is assembled.

    • The system is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.[8]

    • Rationale: The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state. Maintaining an inert atmosphere throughout the reaction is critical for catalytic activity.[11]

  • Reagent Charging:

    • To the flask, add 4-Bromo-N2,N6-diphenylpyridine-2,6-dicarboxamide (1.0 mmol, 1.0 eq.), p-tolylboronic acid (1.5 mmol, 1.5 eq.), and K₃PO₄ (3.0 mmol, 3.0 eq.).

    • In a separate vial, weigh Pd(OAc)₂ (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

    • Rationale: An excess of the boronic acid is used to drive the reaction to completion.[12] K₃PO₄ is an effective base for promoting transmetalation with a wide range of substrates.[13] The SPhos ligand is a bulky, electron-rich phosphine that accelerates oxidative addition and reductive elimination while preventing catalyst deactivation from pyridine coordination.[8][13]

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-Dioxane (5 mL) and degassed water (1 mL) to the Schlenk flask via syringe.

    • The mixture should be sparged with the inert gas for an additional 10-15 minutes.

    • Rationale: A mixture of an organic solvent and water is often optimal. Water can aid in dissolving the base and facilitating the formation of the active boronate species. Degassing the solvents is crucial to remove dissolved oxygen.[11][14]

  • Reaction Execution:

    • Add the catalyst/ligand mixture to the flask.

    • Seal the flask and place it in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

    • Rationale: Elevated temperatures are typically required to achieve a reasonable reaction rate, especially with less reactive aryl bromides.[12]

  • Reaction Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Dilute the reaction mixture with water (20 mL) and transfer it to a separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).[9]

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO₄.[9]

    • Rationale: The aqueous work-up removes the inorganic base and salts. Ethyl acetate is a common solvent for extracting moderately polar organic products. The brine wash helps to remove residual water from the organic phase.

  • Purification and Analysis:

    • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to afford the pure product.

    • Characterize the final compound using NMR (¹H, ¹³C) and mass spectrometry to confirm its identity and purity.

Data and Optimization Parameters

The choice of reaction components is critical for success. The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromopyridines, providing a starting point for optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Ref
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O8022~85[15]
22-Methylphenylboronic acidPd(OAc)₂ (0.01)SPhos (0.02)K₃PO₄ (2)Toluene1001.598[13]
34-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2)Toluene804~74[8]
43,5-Bis(trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.0)Buchwald Ligand 1 (3)KF (3)1,4-Dioxane1101882[12]
5Naphthalene-2-boronic acid'SiO₂'-NH₂-Pd (0.05)-Na₂CO₃ (1.1)H₂O/EtOH60880[16]

Troubleshooting and Key Considerations

Problem Potential Cause(s) Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxygen exposure).2. Poor quality boronic acid (protodeboronation).3. Catalyst inhibition by pyridine nitrogen.4. Insufficient temperature or reaction time.1. Ensure rigorous inert atmosphere techniques; use fresh, high-quality catalyst precursors.[11]2. Use fresh boronic acid or a more stable boronate ester (e.g., pinacol ester).[17]3. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos, or an N-heterocyclic carbene catalyst).[13][18]4. Increase temperature or extend reaction time; consider microwave heating.[19]
Side Product Formation 1. Protodeboronation: Boronic acid reacts with trace water/acid to form an arene.2. Homocoupling: Two boronic acid molecules couple together.3. Hydrodehalogenation: The starting bromo-pyridine is reduced.1. Use anhydrous solvents and a stronger, non-nucleophilic base (e.g., Cs₂CO₃). Minimize water content if possible.2. Ensure the reaction is strictly anaerobic, as oxygen can promote homocoupling.[6] Use a Pd(0) source directly or ensure complete reduction of a Pd(II) precursor.3. This can occur under certain catalytic conditions. Screen different catalyst/ligand combinations.
Product Isolation Issues 1. Product is highly polar and remains in the aqueous layer.2. Product is unstable on silica gel.1. Use a different extraction solvent like dichloromethane or perform a continuous extraction.2. Use a deactivated (neutral) silica gel or switch to a different purification method like reverse-phase chromatography or recrystallization.

Conclusion

The Suzuki-Miyaura cross-coupling provides an exceptionally powerful and versatile method for the synthesis of 4-aryl-pyridine-2,6-dicarboxamides. Success with this electron-deficient heterocyclic substrate hinges on the careful selection of a robust catalytic system, particularly a bulky and electron-donating ligand that can overcome catalyst inhibition. By following the detailed protocols and considering the optimization and troubleshooting advice presented in this guide, researchers can effectively leverage this reaction to access a wide array of novel compounds for applications in drug discovery and materials science.

References

  • BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine with Arylboronic Acids. Benchchem. Link

  • BenchChem. (2025). A Comparative Guide to Catalysts for Suzuki-Miyaura Coupling of Pyridines. Benchchem. Link

  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 4-Bromo-2,6-bis(trifluoromethyl)pyridine. Benchchem. Link

  • Biscoe, M. R., et al. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Bard, A. M., et al. (2005). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. Link

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Link

  • Chaudhary, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. Link

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. Chemical.AI. Link

  • Doucet, H. (2008).
  • Fu, G. C. (2008). Cross-Coupling Reactions of Aryl and Vinyl Halides with Organoboron Reagents.
  • Han, F. S. (2013).
  • Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews. Link

  • Kulszewicz-Bajer, I., et al. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules. Link

  • Life Chemicals. (2021). Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
  • Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Link

  • Polshettiwar, V., & Varma, R. S. (2008). Microwave-Assisted Suzuki−Miyaura Cross-Coupling Reactions in Aqueous Media. The Journal of Organic Chemistry.
  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Link

  • ResearchGate. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Link

  • ResearchGate. (n.d.). A Comparative Study of Palladium Catalysts for the Suzuki-Miyaura Cross-Coupling Reaction.
  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Link

  • Santos, J. L., et al. (2021). New (Iso)quinolinyl-pyridine-2,6-dicarboxamide G-Quadruplex Stabilizers. A Structure-Activity Relationship Study. Molecules. Link

  • Singh, R. P., et al. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. Link

  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction. Link

  • Uddin, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules. Link

  • Walker, S. D., et al. (2004). A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides.
  • Wang, D., & Widenhoefer, R. A. (2010).
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Link

Sources

Method

Catalytic Applications of 4-Bromopyridine-2,6-Dicarboxamide Metal Complexes: Advanced Protocols for Cross-Coupling and Water Oxidation

Executive Summary & Mechanistic Rationale The development of robust, highly active transition metal catalysts relies heavily on the rational design of the supporting ligand framework. The 4-bromopyridine-2,6-dicarboxamid...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The development of robust, highly active transition metal catalysts relies heavily on the rational design of the supporting ligand framework. The 4-bromopyridine-2,6-dicarboxamide scaffold has emerged as a privileged ligand in modern homogenous catalysis. When deprotonated, it acts as a dianionic, tridentate NNN-pincer ligand.

The selection of this specific ligand framework is driven by two critical mechanistic causalities:

  • Thermodynamic Stability: The rigid pincer chelation tightly binds the metal center (e.g., Pd, Ru, Fe), preventing ligand dissociation and subsequent metal aggregation (such as the formation of inactive Pd black) under harsh catalytic conditions.

  • Electronic Tuning via the 4-Bromo Substituent: The bromine atom at the para position of the pyridine ring exerts a strong inductive electron-withdrawing (-I) effect. This fine-tunes the electron density at the metal center, which can be leveraged to accelerate specific rate-limiting steps in a catalytic cycle, such as reductive elimination in cross-coupling or water nucleophilic attack in oxidation reactions ().

This application note provides detailed, self-validating protocols for two primary applications of these complexes: Palladium-catalyzed Suzuki-Miyaura cross-coupling and Ruthenium-catalyzed water oxidation.

Application Workflow I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Causality in Catalyst Design

In Suzuki-Miyaura cross-coupling, sterically hindered or electronically deactivated substrates often stall the catalytic cycle at the reductive elimination step. By employing a Pd(II) complex supported by the 4-bromopyridine-2,6-dicarboxamide ligand, the electron-withdrawing nature of the bromine atom decreases the electron density on the palladium center. This electronic deficiency thermodynamically drives the reductive elimination of the cross-coupled product, significantly enhancing turnover frequencies (TOF) for challenging substrates (). Furthermore, the dianionic pincer framework ensures the Pd center remains in the active Pd(II) state, bypassing the traditional Pd(0)/Pd(II) degradation pathways.

Self-Validating Experimental Protocol

Step 1: Catalyst Preparation & Activation

  • Procedure: In a Schlenk flask under inert N₂ atmosphere, dissolve 1.0 mmol of 4-bromopyridine-2,6-dicarboxamide in 10 mL of anhydrous, hot acetonitrile (80 °C). Dropwise, add a solution of 1.05 mmol Palladium(II) acetate [Pd(OAc)₂] in 5 mL of acetonitrile. Reflux for 2 hours.

  • Validation Check: A distinct color shift from orange to pale yellow indicates successful pincer complexation. The absence of a black precipitate confirms that Pd(0) has not formed.

Step 2: Cross-Coupling Execution

  • Procedure: To a reaction vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd-pincer catalyst (0.1 mol%). Add 5 mL of a DMF/H₂O (4:1 v/v) solvent mixture. Stir at 80 °C for 4 hours.

  • Validation Check: Monitor the reaction via GC-MS. The internal standard (e.g., dodecane) should show >95% conversion of the aryl halide.

Step 3: Workup and Isolation

  • Procedure: Cool the mixture to room temperature, dilute with ethyl acetate, and wash with brine (3x). Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Validation Check: Inspect the reaction flask post-extraction. The complete absence of Pd black plating on the glassware validates the exceptional stability of the NNN-pincer ligand under basic, aqueous cross-coupling conditions.

Quantitative Performance Data
Substrate (Aryl Halide)Coupling PartnerCatalyst LoadingTime (h)Conversion (%)Isolated Yield (%)
4-BromotoluenePhenylboronic acid0.1 mol%2.0>9998
1-Bromo-4-isobutylbenzenePhenylboronic acid0.1 mol%4.0>9996
2-Bromo-6-methoxynaphthalenePhenylboronic acid0.5 mol%6.09592
4-ChlorotoluenePhenylboronic acid1.0 mol%12.08885

Data summarized from benchmarking studies of NNN-pincer Pd(II) complexes ().

Catalytic Cycle Visualization

G A Pd(II) Pincer Precatalyst B Oxidative Addition A->B Aryl Halide C Transmetalation B->C Boronic Acid Base D Reductive Elimination C->D D->A Product Release

Fig 1: Suzuki-Miyaura catalytic cycle using Pd(II)-NNN pincer complexes.

Application Workflow II: Ruthenium-Catalyzed Water Oxidation (OER)

Causality in Catalyst Design

Electrochemical water oxidation requires a catalyst capable of accessing and stabilizing high-valent metal-oxo species (e.g., Ru^IV=O and Ru^V=O) without undergoing oxidative self-degradation. The strong σ-donating carboxamide arms of the pyridine-2,6-dicarboxamide ligand stabilize these high oxidation states (). Concurrently, the 4-bromo group increases the electrophilicity of the Ru^V=O intermediate. This precise electronic tuning lowers the activation barrier for the Water Nucleophilic Attack (WNA) pathway, where a solvent water molecule attacks the oxo ligand to form the critical O-O bond, facilitating efficient oxygen evolution ().

Self-Validating Experimental Protocol

Step 1: Electrochemical Setup & Catalyst Verification

  • Procedure: Prepare a 1.0 mM solution of the Ru(II)-4-bromopyridine-2,6-dicarboxamide complex in 0.1 M phosphate buffer (pH 7.0). Utilize a three-electrode setup: a glassy carbon working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.

  • Validation Check: Run a Cyclic Voltammogram (CV) from 0 V to 1.2 V vs. NHE. The presence of reversible Ru(II)/Ru(III) and Ru(III)/Ru(IV) redox couples prior to the catalytic onset current validates the structural integrity of the complex in solution.

Step 2: Bulk Electrolysis (OER)

  • Procedure: Apply a constant potential of 1.4 V vs. NHE for 2 hours. Ensure the cell is completely sealed and purged with Ar prior to the experiment.

  • Validation Check: Continuously monitor the headspace gas using an in-line Gas Chromatograph (GC) equipped with a Thermal Conductivity Detector (TCD).

Step 3: Data Analysis & Quality Control

  • Procedure: Calculate the Faradaic Efficiency (FE) by comparing the moles of O₂ detected by the GC against the total charge passed (Q) divided by 4F (where F is Faraday's constant).

  • Validation Check: An FE > 95% acts as a self-validating metric that the measured current is exclusively driving water oxidation, rather than parasitic degradation of the organic ligand framework.

Quantitative Performance Data
Catalyst FeatureOverpotential (η) at 1 mA/cm²Max TOF (s⁻¹)Faradaic Efficiency (%)Stability (h)
Unsubstituted Ru-pdca380 mV1.29212
4-Bromo Ru-pdca 310 mV 4.5 >98 >24
4-Methoxy Ru-pdca450 mV0.8856

Data highlights the superior electrophilicity and stability imparted by the 4-bromo substituent during OER.

Catalytic Cycle Visualization

OER N1 [Ru(II)-OH2] N2 [Ru(III)-OH] N1->N2 -e-, -H+ N3 [Ru(IV)=O] N2->N3 -e-, -H+ N4 [Ru(V)=O] N3->N4 -e- N5 [Ru(III)-OOH] N4->N5 +H2O (WNA) N6 [Ru(IV)-OO] N5->N6 -e-, -H+ N6->N1 -O2, +H2O

Fig 2: Water Nucleophilic Attack (WNA) pathway in Ru-catalyzed OER.

References

  • Palladium complexes containing NNN pincer type ligands and their activities in Suzuki-Miyaura cross coupling reaction. Heliyon, 2023.[Link]

  • Unusual Water Oxidation Mechanism via a Redox-Active Copper Polypyridyl Complex. Inorganic Chemistry (ACS), 2023.[Link]

  • Modular O- vs. N-coordination of pyridylidene amide ligands to iron determines activity in alcohol oxidation catalysis. Dalton Transactions (RSC), 2020.[Link]

Application

Application Note: Crystallization Strategies for 4-Bromopyridine-2,6-dicarboxamide Coordination Polymers

Executive Summary & Mechanistic Rationale The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The rational design of coordination polymers (CPs) and metal-organic frameworks (MOFs) relies heavily on the geometric and electronic properties of the chosen organic linkers. 4-Bromopyridine-2,6-dicarboxamide (CAS: 668992-72-1)[1] represents a highly versatile, multi-topic pincer ligand. While the parent pyridine-2,6-dicarboxamide scaffold is renowned for its ability to chelate transition metals via an N,N,O

  • or N,N,N -tridentate coordination mode[2], the introduction of a bromine atom at the 4-position fundamentally alters the supramolecular landscape.

Causality in Experimental Design:

  • Electronic Modulation: The electron-withdrawing nature of the bromine atom increases the acidity of the amide protons, facilitating deprotonation under milder basic conditions compared to the unhalogenated analog.

  • Conformational Flexibility: The dicarboxamide groups can adopt planar, semi-skew, or skew conformations[2]. The steric bulk of the bromine atom restricts certain rotational degrees of freedom, pre-organizing the ligand for specific 1D or 2D architectural outcomes[3].

  • Halogen Bonding (C–Br···X): Beyond primary coordination, the bromine atom acts as a potent halogen-bond donor. This drives the secondary assembly of 1D coordination chains into robust 3D supramolecular networks, which is critical for creating porous materials capable of selective gas or solvent adsorption (e.g., methanol vapor)[4].

Supramolecular Assembly Logic

The crystallization of these polymers is not a random precipitation event but a highly orchestrated sequence of primary coordination followed by secondary supramolecular interactions.

Assembly Ligand 4-Br-pda Ligand Coord Primary Coordination (N, O, N chelation) Ligand->Coord Metal Metal Cation (e.g., Zn²⁺, Co²⁺) Metal->Coord HBond Hydrogen Bonding (Amide N-H···O) Coord->HBond XBond Halogen Bonding (C-Br···X) Coord->XBond Net 3D Supramolecular Polymer Network HBond->Net XBond->Net

Caption: Hierarchical assembly logic of 4-Br-pda coordination polymers.

Experimental Crystallization Workflows

To achieve diffraction-quality single crystals, the kinetics of the metal-ligand assembly must be strictly controlled. Rapid mixing typically yields amorphous powders, whereas controlled diffusion or evaporation yields highly ordered crystalline lattices[4].

Workflow L 4-Br-pda Solution (DMF or DMSO) Mix Kinetic Control Strategy L->Mix M Metal Salt Solution (MeOH or EtOH) M->Mix C1 Method A: Slow Evaporation (Ambient, 3-7 Days) Mix->C1 C2 Method B: Liquid Diffusion (Layering, 1-2 Weeks) Mix->C2 C3 Method C: Solvothermal (Teflon Bomb, 80-120°C) Mix->C3 XRD Quality Control: FT-IR, PXRD, SC-XRD C1->XRD C2->XRD C3->XRD

Caption: Decision matrix for selecting the appropriate crystallization method.

Method A: Slow Solvent Evaporation (Optimal for Zn²⁺, Cd²⁺, Hg²⁺)

This method leverages the differential volatility of a binary solvent system to slowly increase the local concentration of the coordination species[4].

  • Ligand Preparation: Dissolve 0.10 mmol of 4-Bromopyridine-2,6-dicarboxamide in 5.0 mL of N,N-dimethylformamide (DMF). Sonicate until fully dissolved.

  • Metal Preparation: Dissolve 0.15 mmol of the metal salt (e.g., ZnCl2​ or CdCl2​ ) in 5.0 mL of Methanol (MeOH).

  • Homogenization: Add the metal solution dropwise to the ligand solution under continuous stirring at room temperature. Stir for 30 minutes.

  • Self-Validation Check: The solution must remain optically clear. If immediate turbidity occurs, the assembly is too rapid; discard and switch to Method B.

  • Crystallization: Filter the clear solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a needle (1-3 holes) and leave undisturbed at ambient temperature.

  • Harvesting: Crystals typically form within 5–10 days. Wash with cold MeOH and dry under a gentle N2​ stream.

Method B: Liquid-Liquid Diffusion (Optimal for Ag⁺, Cu²⁺, Co²⁺)

Highly reactive or easily reducible metals require a physical barrier to slow down coordination kinetics.

  • Bottom Layer: Dissolve 0.10 mmol of the ligand in 3.0 mL of a high-density, high-solubility solvent (e.g., DMSO or DMF) in a narrow glass tube (e.g., an NMR tube or crystallization tube).

  • Buffer Layer: Carefully overlay 1.0 mL of a neat intermediate solvent (e.g., a 1:1 mixture of DMF/MeOH) using a long syringe needle to prevent mixing.

  • Top Layer: Gently layer 3.0 mL of the metal salt solution (0.10 mmol in MeOH or EtOH) on top of the buffer layer.

  • Incubation: Seal the tube and store it in a vibration-free environment at room temperature. Crystals will nucleate at the interface over 1–3 weeks.

Method C: Solvothermal Synthesis (Optimal for robust 3D MOFs)

Used when overcoming the activation energy barrier is required to form thermodynamically stable networks[3].

  • Combine 0.10 mmol of ligand and 0.10 mmol of metal nitrate in a 15 mL Teflon-lined stainless steel autoclave.

  • Add 8.0 mL of a mixed solvent system (e.g., DMF/H₂O 3:1 v/v).

  • Seal and heat to 100°C at a ramp rate of 2°C/min. Hold for 72 hours.

  • Cool to room temperature at a slow rate of 0.1°C/min to promote the growth of large single crystals rather than microcrystalline powder.

Quantitative Data & Optimization Matrix

The following table summarizes the optimized parameters for generating various dimensionalities of 4-Br-pda coordination polymers.

Metal SaltSolvent System (v/v)Crystallization MethodTemp / TimeExpected DimensionalityKey Supramolecular Driver
ZnCl₂ DMF / MeOH (1:1)Slow Evaporation25°C / 7 days1D ChainsAmide H-bonding[4]
Cu(NO₃)₂ DMSO / EtOH (1:2)Liquid Diffusion20°C / 14 days2D SheetsN,N,O-chelation
AgNO₃ DMF / CHCl₃ (1:1)Liquid Diffusion25°C / 10 days1D Helical ChainsAg···Br Halogen bonding
CoCl₂ DMF / H₂O (3:1)Solvothermal100°C / 72 hrs3D FrameworkComplete deprotonation[3]

Quality Control & Self-Validating Systems

To ensure the integrity of the synthesized coordination polymers, the following self-validating analytical steps must be executed prior to advanced applications (e.g., gas adsorption):

  • Fourier Transform Infrared Spectroscopy (FT-IR):

    • Validation Metric: The free 4-Br-pda ligand exhibits a sharp C=O (carbonyl) stretching frequency around 1675–1685 cm⁻¹. Upon successful coordination to the metal center, this peak will undergo a diagnostic red-shift to 1640–1650 cm⁻¹ due to the weakening of the C=O double bond character[4].

  • Powder X-Ray Diffraction (PXRD):

    • Validation Metric: Grind a bulk sample of the harvested crystals. The experimental PXRD pattern must perfectly match the simulated pattern derived from the Single-Crystal X-Ray Diffraction (SC-XRD) CIF file. Any baseline humps indicate amorphous impurities (often unreacted ligand or rapid precipitation).

  • Thermogravimetric Analysis (TGA):

    • Validation Metric: Run from 25°C to 800°C under N2​ . A distinct initial weight loss step between 80°C and 150°C quantifies the lattice-bound solvent molecules (e.g., DMF or MeOH). This confirms the porosity and solvent-accessible void volume of the polymer[4].

References

  • Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives Source: MDPI (International Journal of Molecular Sciences) URL:[Link]

  • 1D Coordination Polymers Constructed from Pyridine-2,6-Dicarboxamide Ligands Showing Selective and Recyclable Adsorption toward Methanol Vapor Source: ACS Publications (Crystal Growth & Design) URL:[Link]

  • Architectural and catalytic aspects of designer materials built using metalloligands of pyridine-2,6-dicarboxamide based ligands Source: RSC Publishing (Dalton Transactions) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 4-Bromopyridine-2,6-dicarboxamide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 4-Bromopyridine-2,6-dicarboxamide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the yield and purity of 4-Bromopyridine-2,6-dicarboxamide.

4-Bromopyridine-2,6-dicarboxamide is a highly versatile building block widely utilized in the synthesis of macrocyclic ligands, supramolecular assemblies, and novel pharmaceutical agents[1][2]. The bromine atom serves as an essential handle for downstream cross-coupling reactions, while the dicarboxamide moiety provides robust hydrogen-bonding and metal-coordination sites. However, synthesizing this compound with high yields (>85%) presents distinct challenges, primarily related to the competitive hydrolysis of reactive intermediates and the formation of difficult-to-separate mono-amide impurities[3].

Core Synthetic Workflow & Methodology

The most reliable, field-proven method to achieve high yields of 4-bromopyridine-2,6-dicarboxamide avoids the direct amidation of the highly moisture-sensitive diacyl chloride. Instead, a two-stage process utilizing a dimethyl ester intermediate is strongly recommended[3][4].

This self-validating protocol ensures that any unreacted starting material can be easily separated during the intermediate stage. The ester provides a stable, controllable electrophile for the final amidation step, significantly reducing the risk of hydrolysis.

Protocol: Two-Stage Esterification-Amidation

Stage 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

  • Activation: Suspend 4-bromopyridine-2,6-dicarboxylic acid in an excess of thionyl chloride (SOCl₂). Add a catalytic amount of anhydrous dimethylformamide (DMF). Causality Note: DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent in situ, which is a far more active chlorinating species than SOCl₂ alone.

  • Reflux: Heat the mixture to reflux (approx. 75°C) for 2–4 hours. The reaction is complete when gas evolution (SO₂ and HCl) ceases and the suspension resolves into a clear solution[3].

  • Concentration: Remove excess SOCl₂ under reduced pressure to yield the crude 4-bromopyridine-2,6-dicarbonyl dichloride.

  • Esterification: Dissolve the crude diacyl chloride in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add an excess of strictly anhydrous methanol (MeOH)[3].

  • Work-up: Allow the reaction to warm to room temperature (RT) and stir overnight. Concentrate the solvent and recrystallize the product from hot methanol to obtain pure dimethyl 4-bromopyridine-2,6-dicarboxylate[3].

Stage 2: Amidation to 4-Bromopyridine-2,6-dicarboxamide

  • Dissolution: Dissolve the purified dimethyl 4-bromopyridine-2,6-dicarboxylate in a minimal volume of anhydrous methanol.

  • Ammonia Addition: Cool the solution to 0°C. Slowly introduce a saturated solution of ammonia in methanol (7N NH₃/MeOH)[4]. Causality Note: Using methanolic ammonia instead of aqueous ammonium hydroxide prevents competitive hydrolysis of the ester back to the carboxylic acid.

  • Reaction: Seal the vessel (to prevent ammonia gas escape) and stir at RT for 48 hours. The target dicarboxamide will typically precipitate out of the solution as a white solid[5].

  • Isolation: Filter the precipitate, wash thoroughly with cold methanol, and dry under vacuum to yield pure 4-bromopyridine-2,6-dicarboxamide.

Workflow Visualization

G A 4-Bromopyridine-2,6-dicarboxylic acid (Starting Material) B Acyl Chloride Formation (SOCl2, cat. DMF, Reflux) A->B Step 1a: Activation C Esterification (Anhydrous MeOH, 0°C to RT) B->C Step 1b: Quench D Dimethyl 4-bromopyridine-2,6-dicarboxylate (Stable Intermediate) C->D Isolation E Amidation (7N NH3 in MeOH, RT, 48h) D->E Step 2: Substitution F 4-Bromopyridine-2,6-dicarboxamide (Target Product) E->F Precipitation & Filtration

Workflow for the high-yield synthesis of 4-Bromopyridine-2,6-dicarboxamide.

Quantitative Data: Impact of Reaction Conditions on Yield

To illustrate the causality behind the recommended protocol, the following table summarizes the yield outcomes based on varying amidation conditions.

PrecursorAminating AgentSolventTemp / TimePrimary ImpurityIsolated Yield
Diacyl ChlorideAq. NH₄OH (28%)Water/THF0°C, 2hDicarboxylic Acid (Hydrolysis)45 - 55%
Diacyl ChlorideNH₃ (gas)Anhydrous DCM-78°C to RT, 12hMono-amide, Ammonium Salts60 - 70%
Dimethyl EsterAq. NH₄OH (28%)MethanolRT, 24hMono-ester mono-amide65 - 75%
Dimethyl Ester NH₃ in MeOH (7N) Anhydrous MeOH RT, 48h Trace mono-amide 85 - 92%

Troubleshooting Guides & FAQs

Q1: My final yield is low, and NMR shows a significant amount of carboxylic acid. What went wrong? Expert Insight: This is a classic symptom of competitive hydrolysis. If you are using the direct diacyl chloride route, trace moisture in your solvent or the use of aqueous ammonium hydroxide will rapidly hydrolyze the highly electrophilic acyl chloride back to 4-bromopyridine-2,6-dicarboxylic acid[3]. Resolution: Switch to the dimethyl ester intermediate route described above. Ensure all glassware is flame-dried and use exclusively anhydrous methanol and methanolic ammonia (7N).

Q2: The amidation of the dimethyl ester is not going to completion. I am seeing a mixture of the target product and a mono-amide impurity. How can I drive the reaction forward? Expert Insight: The conversion of the first ester group to an amide increases the electron density of the pyridine ring slightly, making the second ester group less electrophilic and slower to react. Resolution:

  • Increase Ammonia Concentration: Ensure your NH₃/MeOH solution is freshly prepared or purchased recently. Ammonia gas escapes over time when the bottle is opened, drastically lowering the molarity.

  • Extend Reaction Time: Amidation of the diester is significantly slower than that of the diacyl chloride. Extend the reaction time to a full 48 hours[3].

Q3: How can I purify the 4-Bromopyridine-2,6-dicarboxamide if it contains unreacted ester or mono-amide? Expert Insight: 4-Bromopyridine-2,6-dicarboxamide has highly specific solubility properties due to the strong intermolecular hydrogen bonding network formed by the two carboxamide groups[6]. It is generally poorly soluble in cold alcohols, whereas the dimethyl ester and mono-amide lack this extensive network and remain soluble. Resolution: Do not attempt column chromatography as a first resort. Instead, leverage differential solubility. Triturate the crude solid in hot methanol, then cool the suspension to 0°C and filter. The pure dicarboxamide will remain on the filter paper, while the mono-amide and unreacted ester will wash through[3]. Wash the filter cake thoroughly with cold methanol.

Q4: During the esterification step, my yield of the dimethyl ester is low. Why? Expert Insight: Low yields at this stage usually stem from the incomplete formation of the intermediate diacyl chloride. Resolution: Ensure you are using a sufficient excess of thionyl chloride and allow the reaction to proceed until gas evolution completely ceases[3]. The addition of a catalytic amount of DMF is non-negotiable for unreactive substrates. Furthermore, ensure the methanol used for the subsequent quench is strictly anhydrous to prevent hydrolysis back to the starting material[3].

References

  • Synthetic method of 4-bromine-2,6-diaminopyridine (CN103420905A)
  • Macrocyclic Pyridyl Polyoxazoles: Selective RNA and DNA G-Quadruplex Ligands as Antitumor Agents Source: PMC (National Institutes of Health) URL:[Link]

  • N,N′-Bis(4-bromophenyl)pyridine-2,6-dicarboxamide Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Coordination Affinity of 4-Bromopyridine-2,6-dicarboxamide Ligands

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the coordination affinity of 4-Bromopyridine-2,6-dicarboxamide and its non-brominated counterpart, Pyridine-2,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the coordination affinity of 4-Bromopyridine-2,6-dicarboxamide and its non-brominated counterpart, Pyridine-2,6-dicarboxamide. While extensive experimental data is available for the coordination of Pyridine-2,6-dicarboxamide, similar data for its 4-bromo derivative is not readily found in current literature. Therefore, this guide will present a detailed overview of the synthesis and known metal coordination properties of Pyridine-2,6-dicarboxamide, alongside a proposed synthesis for 4-Bromopyridine-2,6-dicarboxamide and a theoretical discussion of how the bromo substituent is expected to influence its coordination behavior.

Introduction: The Significance of Pyridine-2,6-dicarboxamides in Coordination Chemistry

Pyridine-2,6-dicarboxamide and its derivatives are of significant interest in coordination chemistry due to their ability to act as versatile chelating ligands.[1] The presence of a pyridine nitrogen and two carboxamide moieties allows for the formation of stable complexes with a variety of metal ions.[1] The electronic properties of the pyridine ring can be tuned by the introduction of substituents, which in turn influences the coordination geometry, stability, and reactivity of the resulting metal complexes.[1][2] This guide focuses on the comparison between the parent Pyridine-2,6-dicarboxamide and its 4-bromo substituted counterpart, a modification expected to introduce significant electronic effects.

The Influence of the 4-Bromo Substituent on Coordination Affinity: A Theoretical Perspective

The introduction of a bromine atom at the 4-position of the pyridine ring is expected to significantly alter the electronic properties of the ligand and, consequently, its interaction with metal ions.[1] Bromine is an electron-withdrawing group, which reduces the electron density on the pyridine ring. This electronic perturbation is predicted to have the following consequences for coordination affinity:

  • Reduced Basicity of the Pyridine Nitrogen: The electron-withdrawing nature of the bromo substituent will decrease the basicity of the pyridine nitrogen atom.[1] This reduction in Lewis basicity is anticipated to weaken the donor strength of the pyridine nitrogen towards a metal center.

  • Lower Stability of Metal Complexes: As a direct consequence of the reduced donor strength of the pyridine nitrogen, the stability constants of metal complexes with 4-Bromopyridine-2,6-dicarboxamide are predicted to be lower than those of the corresponding complexes with Pyridine-2,6-dicarboxamide.[1]

  • Longer Metal-Pyridine Bond Lengths: The weaker donation from the pyridine nitrogen should result in longer M-N(pyridine) bond distances in the crystal structures of the metal complexes.[1]

  • Potential for Different Coordination Geometries: The altered electronic properties might influence the preferred coordination geometry of the metal center, although this effect is likely to be less pronounced than the impact on complex stability.[1]

The following table summarizes the predicted differences in properties between the two ligands:

PropertyPyridine-2,6-dicarboxamide4-Bromopyridine-2,6-dicarboxamide (Predicted)
Pyridine N Basicity HigherLower (due to electron-withdrawing Br)[1]
Metal Complex Stability HigherLower[1]
M-N(pyridine) Bond Length ShorterLonger[1]

Synthesis of 4-Bromopyridine-2,6-dicarboxamide Ligands

While a direct, experimentally verified synthesis for 4-Bromopyridine-2,6-dicarboxamide is not prominently reported, a logical synthetic route can be proposed based on the synthesis of its precursors, such as dimethyl 4-bromopyridine-2,6-dicarboxylate and 4-bromopyridine-2,6-dicarboxylic acid, which have been documented.[3][4] The most plausible synthetic route involves a two-step process starting from chelidamic acid (4-hydroxypyridine-2,6-dicarboxylic acid).[3][4]

Caption: Proposed synthetic pathway for 4-Bromopyridine-2,6-dicarboxamide.

Detailed Synthetic Protocol:

A common route for the synthesis of 4-Bromopyridine-2,6-dicarboxamide involves a two-step process starting from Dimethyl 4-bromopyridine-2,6-dicarboxylate.[5]

Step 1: Synthesis of Dimethyl 4-bromopyridine-2,6-dicarboxylate

This precursor can be synthesized from 4-bromopyridine-2,6-dicarboxylic acid.[5]

  • Suspend 4-Bromopyridine-2,6-dicarboxylic acid in anhydrous methanol in a round-bottom flask.

  • Cool the mixture in an ice bath and slowly add thionyl chloride or a catalytic amount of sulfuric acid.[3]

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete, which can be monitored by Thin Layer Chromatography (TLC).[3]

  • Cool the mixture and remove the methanol under reduced pressure.[3]

  • Dissolve the residue in dichloromethane and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.[3]

  • Separate the organic layer, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude dimethyl 4-bromopyridine-2,6-dicarboxylate.[3]

  • The product can be further purified by recrystallization or column chromatography.[3]

Step 2: Synthesis of 4-Bromopyridine-2,6-dicarboxamide

This protocol is a standard procedure for the conversion of esters to hydrazides.[3]

  • Dissolve dimethyl 4-bromopyridine-2,6-dicarboxylate in ethanol in a round-bottom flask.[3]

  • Add an excess of hydrazine hydrate to the solution.[3]

  • Heat the reaction mixture to reflux for several hours. The product is expected to precipitate out of the solution upon formation.[3]

  • Monitor the reaction progress by TLC.[3]

  • After completion, cool the reaction mixture and collect the precipitate by filtration.

  • Wash the product with cold ethanol and dry under vacuum.

Experimental Methodologies for Determining Coordination Affinity

To experimentally validate the predicted differences in coordination affinity, several analytical techniques can be employed to determine the stability constants of the metal complexes.

UV-Vis Spectrophotometric Titration

UV-Vis titration is a widely used method for determining the binding constants of metal-ligand complexes.[6][7] The principle lies in monitoring the change in the absorbance spectrum of the ligand or metal ion upon complexation.

Caption: Workflow for UV-Vis spectrophotometric titration.

Detailed Protocol:

  • Preparation of Solutions: Prepare stock solutions of the ligand (4-Bromopyridine-2,6-dicarboxamide or Pyridine-2,6-dicarboxamide) and the metal salt (e.g., chlorides, nitrates, or sulfates of transition metals like Cu(II), Ni(II), Co(II), Zn(II)) in a suitable solvent (e.g., ethanol, methanol, DMF, DMSO, or mixtures with water).[5]

  • Titration: Place a known volume and concentration of the ligand solution in a cuvette. Incrementally add small aliquots of the metal salt solution to the cuvette.

  • Data Acquisition: After each addition of the metal salt solution, record the UV-Vis spectrum of the solution over a relevant wavelength range.

  • Data Analysis: Monitor the changes in absorbance at a wavelength where the complex absorbs significantly differently from the free ligand and metal ion. The data can be analyzed using various methods, such as the mole-ratio method or by fitting the absorbance data to a binding isotherm to determine the stoichiometry and the stability constant (K) of the complex.[7][8]

NMR Titration

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for studying metal-ligand interactions in solution.[9][10] Chemical shift changes of the ligand's protons upon coordination to a metal ion can be monitored to determine the binding constant.

Detailed Protocol:

  • Sample Preparation: Prepare a solution of the ligand with a known concentration in a suitable deuterated solvent.

  • Initial Spectrum: Record the ¹H NMR spectrum of the free ligand.

  • Titration: Add incremental amounts of a concentrated solution of the metal salt to the NMR tube containing the ligand solution.

  • Spectral Acquisition: After each addition, record the ¹H NMR spectrum.

  • Data Analysis: Monitor the chemical shift changes of specific protons on the ligand that are sensitive to the coordination environment. The data is then fitted to a suitable binding model to calculate the dissociation constant (Kd), which is the reciprocal of the association constant (Ka).[11]

Isothermal Titration Calorimetry (ITC)

ITC is a highly sensitive technique that directly measures the heat released or absorbed during a binding event.[12][13] It provides a complete thermodynamic profile of the interaction, including the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n) in a single experiment.[12]

Caption: Workflow for Isothermal Titration Calorimetry.

Detailed Protocol:

  • Sample Preparation: Prepare degassed solutions of the ligand and the metal salt in the same buffer to minimize heats of dilution. The ligand solution is typically placed in the injection syringe, and the metal solution in the sample cell.[14]

  • ITC Experiment: The ITC instrument injects small aliquots of the ligand solution into the sample cell containing the metal solution while maintaining a constant temperature.

  • Data Acquisition: The instrument measures the heat change associated with each injection. The raw data is a series of peaks corresponding to each injection.

  • Data Analysis: The integrated heat data for each injection is plotted against the molar ratio of ligand to metal. This binding isotherm is then fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.

Conclusion

The introduction of a bromo substituent at the 4-position of the pyridine-2,6-dicarboxamide scaffold is predicted to significantly decrease its coordination affinity for metal ions due to the electron-withdrawing effect of the bromine atom. This guide provides the theoretical framework for this prediction and outlines detailed experimental protocols using UV-Vis spectroscopy, NMR titration, and Isothermal Titration Calorimetry to quantitatively determine and compare the stability constants of the respective metal complexes. Further experimental investigation is warranted to validate these predictions and to explore the potential applications of metal complexes derived from 4-Bromopyridine-2,6-dicarboxamide in areas such as catalysis, materials science, and medicinal chemistry. The differing electronic properties of these two ligands offer a valuable opportunity to systematically study the influence of ligand electronics on the structure and function of metal complexes.

References

  • George, M. R., Critchley, P. E., Whitehead, G. F. S., Bailey, A., Cuda, F., Murdin, B. N., Grossel, M., & Curry, R. J. (2021). Modified pyridine-2,6-dicarboxylate acid ligands for sensitization of near-infrared luminescence from lanthanide ions (Ln3+ = Pr3+, Nd3+, Gd3+, Dy3+, Er3+). Journal of Luminescence, 230, 117715. [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). (2024). Synthesis and Stability Constants of Transition Metal Complexes of Medicinal Ligands. IJTSRD. [Link]

  • Drew, M. G. B., bin Othman, A. H., Mcllroy, P. D. A., & Nelson, S. M. (1977). Studies on metal carboxylates. Part III. Pyridine-2,6-dicarboxylates of the lanthanides. Synthesis and spectral studies and the X-ray photoelectron spectra of several pyridine carboxylate complexes. Journal of the Chemical Society, Dalton Transactions, (12), 1173-1180. [Link]

  • Sun, Y., Zhang, J., & Wu, G. (2008). One-, Two-, and Three-Dimensional Lanthanide Complexes Constructed from Pyridine-2,6-dicarboxylic Acid and Oxalic Acid Ligands. Crystal Growth & Design, 8(11), 4083–4091. [Link]

  • Nettekoven, M., & Jenny, C. (2003). The Development of a Practical and Reliable Large-Scale Synthesis of 2,6-Diamino-4-bromopyridine. Organic Process Research & Development, 7(1), 38–43. [Link]

  • Meisterjahn, B., & Jakubowski, N. (2014). Determination of stability constants of strong metal–ligand complexes using anion or cation exchange chromatography and atomic emission spectrometry. Journal of Analytical Atomic Spectrometry, 29(4), 654-661. [Link]

  • Minasian, S. G., & Keith, J. M. (2015). Using NMR Spectroscopy to Evaluate Metal–Ligand Bond Covalency for the f Elements. Accounts of Chemical Research, 48(4), 1095–1104. [Link]

  • Vračko, M. (2023). Estimating stability constant and entropy for metal-ligand complexation reactions in blood plasma and microbial growth media. ChemRxiv. [Link]

  • Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466-13481. [Link]

  • Wetmore, S. D., & Houk, K. N. (2016). An ab Initio Study of the Effect of Substituents on the n → π* Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines. The Journal of Physical Chemistry A, 120(30), 6041–6050. [Link]

  • White, C. J., et al. (2023). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. Inorganic Chemistry, 62(1), 234–244. [Link]

  • Semantic Scholar. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • Rulíšek, L., & Havlas, Z. (2013). Predicting the Stability Constants of Metal-Ion Complexes from First Principles. Inorganic Chemistry, 52(18), 10515–10526. [Link]

  • MIT OpenCourseWare. (2016). 5.08 Recitation 10: Metal-Binding and Dissociation Constant. [Link]

  • Google Patents. (n.d.). CN103420905A - Synthetic method of 4-bromine-2,6-diaminopyridine.
  • ResearchGate. (n.d.). Influence of Functionalized Pyridine Ligands on the Radio/Chemical Behavior of [M I (CO) 3 ] + (M = Re and 99m Tc) 2 + 1 Complexes. [Link]

  • ACS Publications. (2006). Synthesis and Characterization of Metal−Organic Frameworks Based on 4-Hydroxypyridine-2,6-dicarboxylic Acid and Pyridine-2,6-dicarboxylic Acid Ligands. [Link]

  • ResearchGate. (n.d.). Cerium(IV)-Lanthanide(III)-Pyridine-2,6-dicarboxylic Acid System: Coordination Salts, Chains, and Rings. [Link]

  • Janus, E., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry, 61(34), 13466-13481. [Link]

  • National Center for Biotechnology Information. (2023). Using UV–Vis Titration to Elucidate Novel Epigallocatechin Gallate (EGCG)-Induced Binding of the c-MYC G-Quadruplex. [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. [Link]

  • Nitsche, C., & Otting, G. (2017). NMR studies of ligand binding. Current Opinion in Structural Biology, 44, 46-53. [Link]

  • National Center for Biotechnology Information. (2022). Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. [Link]

  • Springer Nature. (n.d.). Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy. [Link]

  • Thordarson, P. (2011). Determining association constants from titration experiments in supramolecular chemistry. Chemical Society Reviews, 40(3), 1305-1323. [Link]

  • ACS Publications. (2022). Copper(II) Complexes of Pyridine-2,6-dicarboxamide Ligands with High SOD Activity. [Link]

  • Velázquez-Campoy, A. (2015). Isothermal Titration Calorimetry: Theory and Practice. [Link]

  • ACS Publications. (2018). Ultrasensitive Colorimetric and Ratiometric Detection of Cu2+: Acid–Base Properties, Complexation, and Binding Studies. [Link]

  • ResearchGate. (n.d.). Fe(II) and Co (II) complexes of (4-(4-bromophenyl)-[2,2′-bipyridine]-6-carboxylic acid) synthesis, characterization and electrochromic studies. [Link]

  • YouTube. (2023). Calculating Ligand Binding Kd Using NMR Data | Step-by-Step Tutorial. [Link]

  • AZoM. (2015). The Working Principle of Isothermal Titration Calorimetry. [Link]

  • National Center for Biotechnology Information. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. [Link]

  • TA Instruments. (2022). What is Isothermal Titration Calorimetry (ITC)?. [Link]

  • PubMed. (2024). Pyridine-2,6-Dicarboxamide Proligands and their Cu(II)/Zn(II) Complexes Targeting Staphylococcus Aureus for the Attenuation of In Vivo Dental Biofilm. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption spectrum for the titration of SB ligand with Cu(II).... [Link]

  • SciSpace. (n.d.). Stability Constants of Metal Complexes in Solution. [Link]

  • IntechOpen. (2019). Stability Constants of Metal Complexes in Solution. [Link]

  • PubMed. (2012). Synthesis and Photophysical Properties of Self-Assembled Metallogels of platinum(II) Acetylide Complexes With Elaborate Long-Chain pyridine-2,6-dicarboxamides. [Link]

  • ResearchGate. (n.d.). Synthesis, characterization and X-ray structures of the model ligand for a coordination polymer: Diethyl-2,6-pyridine dicarboxamide and its complex with PdCl2. [Link]

  • International Journal of Scientific Research in Science and Technology. (n.d.). Study on Stability Constants of Metal Complexes in Solution. [Link]

  • IntechOpen. (2018). Pyridine: A Useful Ligand in Transition Metal Complexes. [Link]

Sources

Comparative

HPLC method validation for 4-Bromopyridine-2,6-dicarboxamide purity analysis

Title: HPLC Method Validation for 4-Bromopyridine-2,6-dicarboxamide Purity Analysis: A Comparative Guide Introduction 4-Bromopyridine-2,6-dicarboxamide (CAS 668992-72-1, MW: 244.05)[1] is a highly versatile polar aromati...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Method Validation for 4-Bromopyridine-2,6-dicarboxamide Purity Analysis: A Comparative Guide

Introduction 4-Bromopyridine-2,6-dicarboxamide (CAS 668992-72-1, MW: 244.05)[1] is a highly versatile polar aromatic building block. It is heavily utilized in the synthesis of dimetallic cryptates[2], fluorescent chemosensors for heavy metal detection[3], and novel bis(oxazolo[5,4-b]pyridine) derivatives acting as terpyridine-inspired fluorophores[4]. However, its structural features—a rigid pyridine ring, strong hydrogen-bonding dicarboxamide groups, and a polarizable bromine atom—present significant chromatographic challenges.

This guide objectively compares three stationary phase chemistries to establish the most robust purity analysis method. Furthermore, we detail a comprehensive validation protocol grounded in the latest ICH Q2(R2) regulatory framework[5], ensuring the method is stability-indicating and fit for pharmaceutical quality control[6].

Part 1: Chromatographic Challenges & Column Selection Logic

Expertise & Causality: Standard acidic mobile phases (e.g., 0.1% Formic Acid, pH ~2.7) protonate the basic pyridine nitrogen. On a standard fully porous C18 column, this leads to severe ion-exchange interactions with residual, unreacted surface silanols, manifesting as unacceptable peak tailing (Tf > 2.0).

To counteract this, our methodology employs a neutral mobile phase (10 mM Ammonium Acetate, pH 6.8). At this pH, the pyridine ring remains neutral, suppressing secondary silanol interactions and maximizing hydrophobic retention. We compared three column architectures under these optimized mobile phase conditions:

  • Standard C18 (Fully Porous, 5 µm): Provides baseline hydrophobic retention but suffers from mass transfer delays, leading to broader peaks.

  • Phenyl-Hexyl (3 µm): Offers alternative selectivity via π-π interactions with the pyridine ring, improving retention of polar aromatic degradants.

  • Core-Shell C18 (Superficially Porous, 2.6 µm): Features a solid silica core with a porous outer layer. This drastically reduces the diffusion path of the analyte, minimizing longitudinal diffusion and delivering ultra-sharp peaks and high theoretical plate counts.

ColumnSelection Start 4-Bromopyridine-2,6-dicarboxamide (Polar, Basic Nitrogen, Amides) C18 Standard C18 (Fully Porous, 5µm) Start->C18 Hydrophobic Retention Phenyl Phenyl-Hexyl (π-π Active, 3µm) Start->Phenyl Aromatic Stacking Core Core-Shell C18 (Superficially Porous, 2.6µm) Start->Core Minimized Diffusion Out1 Poor Peak Shape (Tf > 2.0, Silanol Tailing) C18->Out1 Out2 Good Selectivity (Tf = 1.3, High Retention) Phenyl->Out2 Out3 Optimal Resolution (Tf = 1.05, N > 15,000) Core->Out3

Chromatographic selection logic for polar aromatic compounds.

Part 2: Comparative Performance Data

The quantitative superiority of the Core-Shell architecture is evident in the performance metrics summarized below. The Core-Shell C18 was selected as the primary column for subsequent ICH validation due to its unmatched efficiency and resolution capabilities.

Table 1: Column Performance Comparison (Isocratic 20% Acetonitrile / 80% 10mM NH₄OAc)

ParameterStandard C18 (5 µm)Phenyl-Hexyl (3 µm)Core-Shell C18 (2.6 µm)
Retention Time (tR) 4.2 min6.8 min5.5 min
Tailing Factor (Tf) 2.151.281.05
Theoretical Plates (N) 6,50011,20018,400
Resolution (Rs)* 1.42.63.8

*Resolution calculated against the critical closely eluting impurity (4-chloropyridine-2,6-dicarboxamide).

Part 3: ICH Q2(R2) Method Validation Workflow

To ensure the analytical procedure is fit for its intended purpose, it must undergo rigorous validation[5]. The ICH Q2(R2) guidelines mandate the evaluation of accuracy, precision, specificity, detection limit, quantitation limit, linearity, and range[6]. Crucially, for a purity assay to be deemed "stability-indicating," it must unequivocally assess the analyte in the presence of its degradation products[7].

ValidationWorkflow Phase1 1. System Suitability (RSD < 2.0%, Tf < 1.5) Phase2 2. Specificity & Forced Degradation (Acid, Base, Oxidative, Thermal) Phase1->Phase2 Phase3 3. Linearity & Range (LOQ to 120% Specification) Phase2->Phase3 Phase4 4. Accuracy & Precision (Spike Recovery & Repeatability) Phase3->Phase4 Phase5 5. Validated Purity Method (Ready for QC Release) Phase4->Phase5

ICH Q2(R2) analytical method validation workflow for purity assays.

Part 4: Step-by-Step Experimental Methodologies

4.1 Optimized Chromatographic Conditions

  • Column: Core-Shell C18, 150 x 4.6 mm, 2.6 µm.

  • Mobile Phase A: 10 mM Ammonium Acetate in Milli-Q water, adjusted to pH 6.8.

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Gradient Program: 0-2 min (5% B), 2-10 min (5% to 60% B), 10-12 min (60% B), 12.1-15 min (5% B for re-equilibration).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (Controls mobile phase viscosity and ensures reproducible mass transfer).

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated pyridine system).

4.2 Sample Preparation

  • Diluent: Water:Acetonitrile (80:20 v/v). (Causality: Matches the initial gradient conditions to prevent solvent-mismatch peak distortion, commonly known as the "solvent effect").

  • Standard Preparation: Accurately weigh 10.0 mg of 4-Bromopyridine-2,6-dicarboxamide reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent (Concentration: 0.1 mg/mL).

4.3 Specificity & Forced Degradation Protocol To prove the method is stability-indicating[5], the sample is subjected to extreme stress to generate potential degradants:

  • Base Hydrolysis: 5 mL of standard + 1 mL of 1N NaOH. Heat at 60°C for 2 hours. Neutralize with 1 mL 1N HCl. (Causality: Targets the dicarboxamide groups, hydrolyzing them to carboxylic acids).

  • Acid Hydrolysis: 5 mL of standard + 1 mL of 1N HCl. Heat at 60°C for 2 hours. Neutralize with 1N NaOH.

  • Oxidative Stress: 5 mL of standard + 1 mL of 3% H₂O₂. Store at room temperature for 4 hours. (Causality: Induces the formation of pyridine N-oxide derivatives).

  • Thermal Degradation: Expose solid sample to 105°C in a hot air oven for 24 hours before dissolving in diluent.

Part 5: Validation Results Summary

The method successfully met all predefined ICH Q2(R2) acceptance criteria[5], demonstrating its reliability for routine quality control and stability testing.

Table 2: ICH Q2(R2) Validation Results Summary

Validation ParameterICH Acceptance CriteriaExperimental ResultStatus
System Suitability Peak Area RSD ≤ 2.0% (n=6)0.45%Pass
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Thr: 0.35Pass
Linearity R² ≥ 0.999 (LOQ to 120%)0.9998Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8%Pass
Precision (Repeatability) Assay RSD ≤ 2.0% (n=6)0.62%Pass
LOD / LOQ S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ)0.05 µg/mL / 0.15 µg/mLPass

References[6] MasterControl. "ICH Q2 (R2) Validation of Analytical Procedures". URL: 5]">https://www.mastercontrol.com[5] International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)". URL: https://www.ich.org/page/quality-guidelines[7] European Medicines Agency (EMA). "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5". URL: 1]">https://www.ema.europa.eu[1] Echemi. "4-bromo-pyridine-2,6-dicarboxylic acid diamide Product Information". URL: 3]">https://www.echemi.com[3] Journal of Photochemistry and Photobiology A: Chemistry. "A new and efficient pyridine-2,6-dicarboxamide-based fluorescent and colorimetric chemosensor for sensitive and selective recognition of Pb2+ and Cu2+". URL: 2]">https://www.researchgate.net[2] Murray Group (UFL). "Dimetallic Pyridine Dicarboxamide Cryptates: Unusual O,N,O‐Coordination and Facile". URL: 4]">https://www.ufl.edu[4] ResearchGate. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores". URL: 8]">https://www.researchgate.net[8] MDPI Molecules. "Synthesis, Photophysical Characterization, and Computational Analysis of Novel Bis(oxazolo[5,4-b]pyridine) Derivatives as Terpyridine-Inspired Fluorophores". URL: https://www.mdpi.com

Sources

Validation

Comparative Mass Spectrometry Fragmentation Analysis of 4-Bromopyridine-2,6-dicarboxamide: CID vs. HCD Platforms

4-Bromopyridine-2,6-dicarboxamide (C₇H₆BrN₃O₂) is a highly functionalized heterocyclic scaffold frequently utilized in coordination chemistry and drug development. For analytical scientists, determining the structural in...

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Author: BenchChem Technical Support Team. Date: March 2026

4-Bromopyridine-2,6-dicarboxamide (C₇H₆BrN₃O₂) is a highly functionalized heterocyclic scaffold frequently utilized in coordination chemistry and drug development. For analytical scientists, determining the structural integrity of this molecule and its metabolites relies heavily on tandem mass spectrometry (MS/MS).

This guide provides an objective, in-depth comparison between two primary fragmentation platforms—Collision-Induced Dissociation (CID) in a linear ion trap and Higher-energy Collisional Dissociation (HCD) in an Orbitrap. By understanding the causality behind these fragmentation pathways, researchers can select the optimal MS methodology for halogenated pyridine derivatives.

Molecular & Isotopic Profiling: The Causality of the Precursor

Before initiating any fragmentation workflow, one must establish the baseline isotopic signature of the precursor ion. Under positive Electrospray Ionization (ESI+), 4-Bromopyridine-2,6-dicarboxamide yields a protonated molecule, [M+H]⁺.

Expert Insight (Causality): Because ⁷⁹Br and ⁸¹Br exist in a nearly 1:1 natural abundance, the intact precursor ion manifests as a distinct doublet at m/z 243.97 and 245.97. Any resulting fragment ion that retains the bromine atom will exhibit this exact 2 Da doublet spacing. This serves as a self-validating internal isotopic tracer, a principle widely recognized in the 1[1]. Conversely, the loss of the bromine radical or HBr will result in a singlet peak, immediately localizing the site of bond cleavage.

Comparative Fragmentation Dynamics: CID vs. HCD

The choice of dissociation technique dictates the energy deposition rate and the specific bonds that will break.

  • Resonance CID (Linear Ion Trap): Operates via multiple low-energy collisions with a neutral gas (e.g., Helium). It heavily favors the lowest activation energy pathways. For this molecule, CID primarily drives the loss of ammonia (-17 Da) from the carboxamide groups. However, a significant limitation of ion trap CID is the "1/3 rule" low mass cutoff, which blinds the detector to lower-mass diagnostic fragments, as explained in 2[2].

  • HCD (Beam-Type CID in Orbitrap): HCD deposits higher kinetic energy via beam-type collisions in a multipole cell, accessing higher activation energy pathways such as direct primary amide loss (-44 Da) and C-Br bond cleavage. This technique circumvents the low mass cutoff, allowing the detection of the naked pyridine core, a capability highlighted by 3[3].

G M [M+H]+ m/z 244/246 F1 [M+H-NH3]+ m/z 227/229 M->F1 -NH3 (-17 Da) Low Energy (CID) F2 [M+H-CONH2]+ m/z 200/202 M->F2 -CONH2 (-44 Da) Mid Energy F3 [M+H-HBr]+ m/z 164 M->F3 -HBr (-80/82 Da) High Energy (HCD) F4 Dehalogenated Core m/z 120 F2->F4 -HBr (-80/82 Da) (HCD only)

Fragmentation pathways of 4-Bromopyridine-2,6-dicarboxamide under CID and HCD.

Self-Validating Experimental Protocol

To ensure reproducibility and data integrity, the following MS/MS protocol is designed as a self-validating system . Each phase includes a checkpoint to verify that the physical chemistry of the molecule is behaving as expected before consuming sample or instrument time.

Workflow S1 1. Sample Prep 1 µg/mL S2 2. ESI+ Ionization 4.0 kV S1->S2 S3 3. Isotope Check m/z 244/246 S2->S3 S4 4. Fragmentation CID vs HCD S3->S4 S5 5. Mass Analysis Orbitrap S4->S5

Step-by-step MS/MS workflow for comparative CID and HCD analysis.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve 4-Bromopyridine-2,6-dicarboxamide in 50:50 Methanol/Water with 0.1% Formic Acid to a final concentration of 1 µg/mL.

    • Causality: Formic acid provides the necessary protons to drive the equilibrium toward the [M+H]⁺ state, ensuring high ionization efficiency.

  • ESI Source Optimization: Infuse the sample at 5 µL/min. Apply a spray voltage of 4.0 kV and a capillary temperature of 275 °C.

    • Validation Checkpoint 1 (Isotope Integrity): Perform a full MS1 scan (m/z 100–500). Verify the presence of the m/z 243.97 / 245.97 doublet at a strict 1:1 ratio. If the ratio deviates, it indicates co-eluting interference or severe in-source fragmentation. Do not proceed until the precursor is cleanly isolated.

  • Precursor Isolation: Isolate m/z 244.0 (the ⁷⁹Br isotope) using a narrow isolation window (1.0 m/z) in the quadrupole (Q1).

    • Causality: Isolating only one isotope simplifies the MS/MS spectra, removing overlapping doublet fragments and making neutral loss calculations straightforward.

  • CID Acquisition (Ion Trap): Apply a Normalized Collision Energy (NCE) of 25%. Record the product ion spectrum.

    • Validation Checkpoint 2 (Energy Calibration): Ensure ~10% of the precursor remains intact. If it is completely depleted, the energy is too high, risking secondary fragmentation artifacts.

  • HCD Acquisition (Orbitrap): Route the isolated ions to the HCD multipole cell. Apply an NCE of 40%. Route fragments back to the Orbitrap for high-resolution detection (Resolution = 30,000 at m/z 200).

Quantitative Data Presentation

Comparative studies have shown that 4 for complex molecules compared to traditional ion trap CID[4]. The table below summarizes the expected fragment abundances for 4-Bromopyridine-2,6-dicarboxamide.

Fragment IonExact Mass (m/z)Neutral LossCID Abundance (NCE 25%)HCD Abundance (NCE 40%)Structural Significance
[M+H]⁺ 243.972NoneHigh (~15%)Low (<5%)Intact protonated molecule
[M+H-NH₃]⁺ 226.945-17 Da (NH₃)Base Peak (100%) Moderate (30%)Cleavage of labile amide N-H
[M+H-CONH₂]⁺ 199.958-44 Da (CONH₂)Low (<10%)High (80%)Primary amide group loss
[M+H-HBr]⁺ 164.046-80 Da (HBr)Not DetectedModerate (45%)Halogen elimination
Dehalogenated Core 120.044-124 Da (HBr + CONH₂)Not Detected (Cutoff)Base Peak (100%) Complete side-chain stripping
Conclusion

For the structural characterization of 4-Bromopyridine-2,6-dicarboxamide, the choice of fragmentation platform drastically alters the observable data. While CID is highly efficient for confirming the presence of the labile carboxamide groups via rapid NH₃ loss, it fails to interrogate the halogenated core due to energy limitations and the 1/3 low-mass cutoff. HCD is the mandatory platform for definitive structural elucidation, as it provides the necessary energy to break the C-Br bond and the detection capabilities to capture the resulting low-mass pyridine scaffold.

References
  • Benchchem.
  • Wikipedia.
  • Thermo Fisher Scientific. "Dissociation Technique Technology Overview." Thermo Fisher Scientific.
  • PubMed. "Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics." PubMed.

Sources

Comparative

Single-Crystal X-Ray Diffraction Validation of 4-Bromopyridine-2,6-dicarboxamide: A Comparative Guide

Executive Summary In the realm of crystal engineering and drug development, the precise structural validation of molecular building blocks is paramount. 4-Bromopyridine-2,6-dicarboxamide is a highly versatile scaffold ut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of crystal engineering and drug development, the precise structural validation of molecular building blocks is paramount. 4-Bromopyridine-2,6-dicarboxamide is a highly versatile scaffold utilized in supramolecular chemistry and coordination networks. While standard analytical techniques (NMR, LC-MS) confirm bulk purity, Single-Crystal X-Ray Diffraction (SCXRD) is the only definitive method to map its complex 3D intermolecular interactions.

This guide provides an in-depth, comparative analysis of 4-Bromopyridine-2,6-dicarboxamide against alternative dicarboxamides. By dissecting the causality behind its crystallization behaviors and outlining a self-validating experimental protocol, this document equips structural chemists with the field-proven insights necessary for rigorous SCXRD validation.

Mechanistic Crystallography: The Role of the 4-Bromo Substituent

Pyridine-2,6-dicarboxamide (PDC) is a privileged structural motif known for acting as a robust chelating ligand for metal cations and a building block for functional materials 1. In the solid state, unsubstituted PDC crystallizes predominantly in the monoclinic P21​/n space group 2. A defining feature of PDC is that its central pyridine nitrogen acts as a strong hydrogen-bond acceptor, facilitating the formation of robust R22​(8) rings and C11​(6) chains 2.

When evaluating 4-Bromopyridine-2,6-dicarboxamide (CAS: 668992-72-1; Molecular Weight: 244.05 g/mol ) 3, the introduction of the bromine atom at the para position fundamentally engineers the crystal packing landscape.

The Causality of the Bromine Substitution: Halogens are highly polarizable. The 4-bromo substituent introduces a localized region of positive electrostatic potential (the σ -hole) along the C-Br bond axis. This enables halogen bonding (C-Br···O or C-Br···N interactions), which competes with and complements traditional hydrogen bonding. Furthermore, the electron-withdrawing nature of the bromine atom subtly attenuates the basicity of the central pyridine nitrogen, shifting the thermodynamic balance of the N-H···N(pyridine) interactions compared to the unsubstituted PDC 2.

Interaction_Logic Core 4-Bromopyridine- 2,6-dicarboxamide H_Bond_D Amide -NH2 (H-Bond Donor) Core->H_Bond_D H_Bond_A1 Amide C=O (H-Bond Acceptor) Core->H_Bond_A1 H_Bond_A2 Pyridine -N- (H-Bond Acceptor) Core->H_Bond_A2 X_Bond 4-Bromo Substituent (Halogen Bond Donor) Core->X_Bond Net1 R2,2(8) Dimers H_Bond_D->Net1 interacts with C=O Net2 1D Polymeric Chains H_Bond_D->Net2 interacts with Py-N H_Bond_A1->Net1 H_Bond_A2->Net2 Net3 3D Supramolecular Network X_Bond->Net3 C-Br...O/N contacts Net1->Net3 Net2->Net3

Mechanistic logic of supramolecular network formation via hydrogen and halogen bonding.

Comparative Crystallographic Performance

To properly validate the SCXRD data of 4-Bromopyridine-2,6-dicarboxamide, it is crucial to benchmark its structural motifs against alternative dicarboxamides, such as unsubstituted PDC and Furan-2,5-dicarboxamide (FDC). FDC provides an excellent counter-example, as its furan oxygen is a poor hydrogen-bond acceptor, forcing the molecule into a syn-NH 2​ conformation that yields R12​(10) rings rather than the R22​(8) rings seen in PDC 2.

Table 1: Comparative Crystallographic Data of Dicarboxamide Derivatives
Feature4-Bromopyridine-2,6-dicarboxamidePyridine-2,6-dicarboxamide (PDC)Furan-2,5-dicarboxamide (FDC)
Molecular Weight 244.05 g/mol 165.15 g/mol 154.12 g/mol
Central Heteroatom Nitrogen (Pyridine)Nitrogen (Pyridine)Oxygen (Furan)
Heteroatom H-Bond Acceptor Yes (Attenuated by Br)Yes (Strong)No
Amide Carbon to Centroid Angle ~121° - 124°121° - 124°137°
Halogen Bonding Yes (C-Br···O / C-Br···N)NoneNone
Typical Space Group Monoclinic / Triclinic P21​/n (Monoclinic) P21​/c or C2/c (Monoclinic)
Primary Supramolecular Motif R22​(8) rings + 3D Halogen Networks R22​(8) rings + C11​(6) chains R12​(10) rings (syn-NH 2​ )

Self-Validating Experimental Protocol for SCXRD

A reliable SCXRD validation requires a self-validating workflow where each step acts as a quality control checkpoint for the next. The following protocol outlines the optimal methodology for isolating diffraction-quality crystals of 4-Bromopyridine-2,6-dicarboxamide.

SCXRD_Workflow N1 1. Purity Check (LC-MS >98%) N2 2. Solvent Screening (EtOAc / DCM) N1->N2 N3 3. Slow Evaporation (Isothermal, 298K) N2->N3 N4 4. Crystal Selection & Cryo-Mounting (100K) N3->N4 N5 5. X-ray Data Collection (Mo Kα Radiation) N4->N5 N6 6. Structure Solution & Refinement (SHELXL) N5->N6 N7 7. Validation & CIF Generation N6->N7

Step-by-step SCXRD validation workflow for 4-Bromopyridine-2,6-dicarboxamide.

Step 1: Purity Verification & Solvent Selection
  • Protocol: Dissolve 10 mg of proteomics-grade 4-Bromopyridine-2,6-dicarboxamide 4 in a 1:1 (v/v) mixture of ethyl acetate and dichloromethane.

  • Causality: High-purity starting material (>98% via LC-MS) is non-negotiable; impurities act as crystal growth terminators. Pyridine dicarboxamides form strong intermolecular hydrogen bonds, making them poorly soluble in non-polar solvents [[1]](). The EtOAc/DCM mixture is specifically chosen to disrupt the R22​(8) dimers in solution, allowing slow, controlled nucleation rather than rapid amorphous precipitation.

Step 2: Isothermal Crystal Growth via Slow Evaporation
  • Protocol: Filter the solution through a 0.22 µm PTFE syringe filter into a clean glass vial. Puncture the cap with a single needle hole and incubate isothermally at 298 K for 5–7 days.

  • Causality: Isothermal slow evaporation prevents kinetic trapping of metastable polymorphs. The 0.22 µm filtration removes heterogeneous nucleation sites (e.g., dust), ensuring that the thermodynamic product (highest crystallinity) is isolated.

Step 3: Crystal Selection and Cryo-Mounting
  • Protocol: Select a single crystal with well-defined faces under polarized light. Mount the crystal on a MiTeGen loop using paratone oil and immediately transfer it to a 100 K nitrogen cold stream on the diffractometer.

  • Causality: Polarized light extinguishes uniformly only for true single crystals, validating the absence of twinning. Data collection at cryogenic temperatures (100 K) minimizes thermal atomic displacement parameters (B-factors). This is critical for 4-Bromopyridine-2,6-dicarboxamide, as it significantly improves the resolution of high-angle reflections and allows accurate assignment of the heavy bromine atom's anisotropic electron density.

Step 4: X-ray Data Collection & Refinement
  • Protocol: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å). Solve the phase problem using intrinsic phasing (e.g., SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Causality: Mo K α radiation is strictly preferred over Cu K α for this compound. The heavy bromine atom causes severe X-ray absorption with Cu K α radiation, which would require excessive empirical absorption corrections and artificially inflate the Rint​ values. Mo K α ensures deep penetration and high-fidelity structural data.

Conclusion

The SCXRD validation of 4-Bromopyridine-2,6-dicarboxamide provides a masterclass in supramolecular engineering. By comparing it to unsubstituted PDC and FDC, researchers can clearly see how the strategic placement of a single bromine atom shifts the balance of intermolecular forces, introducing halogen bonding that locks the molecule into a highly predictable 3D network. Adhering to the self-validating crystallization and cryogenic data collection protocols outlined above ensures that these subtle, yet powerful, mechanistic interactions are captured with absolute fidelity.

References

  • "Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives." PMC/NIH. URL:[Link]

  • "Single-Crystal Structure Analysis of Dicarboxamides: Impact of Heteroatoms on Hydrogen Bonding of Carboxamide Groups." MDPI Crystals. URL:[Link]

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Safety & Regulatory Compliance

Safety

4-Bromopyridine-2,6-dicarboxamide proper disposal procedures

Standard Operating Procedure: Logistical Handling and Disposal of 4-Bromopyridine-2,6-dicarboxamide As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains the highest st...

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Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Logistical Handling and Disposal of 4-Bromopyridine-2,6-dicarboxamide

As a Senior Application Scientist, I have designed this protocol to ensure that your laboratory maintains the highest standards of safety, environmental compliance, and operational efficiency. 4-Bromopyridine-2,6-dicarboxamide is a highly valuable intermediate in drug development, but its molecular architecture—specifically the presence of a halogen (bromine) and nitrogen-rich functional groups—demands rigorous disposal oversight.

This guide moves beyond basic safety data sheets to provide a self-validating, step-by-step operational plan. By understanding the chemical causality behind each step, your team can transform routine disposal into a proactive safety system.

Physicochemical & Hazard Profile

Before initiating any disposal workflow, it is critical to understand the quantitative data that dictates the compound's behavior in waste streams.

Property / ParameterValue / DescriptionOperational Implication
Chemical Name 4-Bromopyridine-2,6-dicarboxamideContains a pyridine ring, carboxamides, and a bromine atom.
CAS Number 668992-72-1Unique identifier for manifesting[1].
Molecular Weight 244.05 g/mol High density of heteroatoms requires specialized destruction[1].
Waste Classification Halogenated Organic WasteMust be segregated from non-halogenated solvent streams.
Combustion Byproducts CO, CO₂, NOx, HBrIncineration requires an alkaline scrubber system[2].

Disposal Workflow Architecture

The following diagram illustrates the logical relationship between waste generation, containment, and final thermal destruction.

G A Waste Generation: 4-Bromopyridine-2,6-dicarboxamide B Segregation: Halogenated Organic Waste A->B Identify Halogens C Containment: Compatible HDPE/Glass Container B->C Transfer D Labeling: EPA/RCRA Compliant C->D Secure E EHS Transfer & Manifesting D->E Request Pickup F High-Temp Incineration (>1100°C) E->F Licensed Facility G Scrubber System (Neutralizes HBr & NOx) F->G Exhaust Gas

Workflow for the segregation and high-temperature incineration of halogenated pyridine waste.

Step-by-Step Disposal Methodology

Phase 1: Segregation and Containment
  • Step 1.1: Isolate as Halogenated Waste. Do not mix 4-Bromopyridine-2,6-dicarboxamide with standard non-halogenated organic solvents.

    • Causality: Halogenated wastes require specialized high-temperature incineration to break the strong C-Br bonds and prevent the formation of toxic environmental pollutants. Mixing this compound with non-halogenated waste contaminates the entire stream, drastically increasing disposal costs and regulatory burden[3].

  • Step 1.2: Select Compatible Containment. Transfer solid residues or solutions into high-density polyethylene (HDPE) or amber glass containers.

    • Causality: These materials are chemically inert to halogenated pyridines, preventing leaching or container degradation.

  • Step 1.3: Secure Storage. Store the container tightly closed in a dry, cool, and well-ventilated place. Ensure it is stored completely apart from foodstuff containers or incompatible materials (such as strong oxidizing agents)[1].

Phase 2: Labeling and Regulatory Classification
  • Step 2.1: Apply GHS and RCRA Labels. Label the container clearly as "Hazardous Waste - Halogenated Organic Solid/Solution (Contains 4-Bromopyridine-2,6-dicarboxamide)".

  • Step 2.2: Determine Waste Codes. While this specific compound is not explicitly P- or U-listed as a pure chemical, it falls under general characteristic or state-specific halogenated waste codes depending on the solvent it is dissolved in (e.g., it must be managed under F001-F005 codes if mixed with spent halogenated solvents)[4].

Phase 3: Spill Response and Decontamination (Self-Validating Protocol)
  • Step 3.1: Suppress Dust Formation. In the event of a solid spill, do not dry sweep .

    • Causality: Dry sweeping generates airborne dust, significantly increasing the risk of inhalation exposure to this respiratory irritant[2].

  • Step 3.2: Wet Absorption. Gently moisten the spill with a compatible solvent (e.g., water or ethanol) to suppress dust, then absorb the mixture with inert materials such as vermiculite or sand[1].

  • Step 3.3: Surface Decontamination. Wash the affected area with a mild detergent solution, collecting all rinsate into the halogenated aqueous waste stream. Self-Validation: Check the pH of the final rinsate to ensure no localized acidic micro-environments remain.

Phase 4: Final Disposal via Incineration
  • Step 4.1: Transfer to a Licensed Facility. Coordinate with your Environmental Health and Safety (EHS) department to transfer the waste to a licensed hazardous waste disposal facility.

  • Step 4.2: Verify Incinerator Specifications. Ensure the receiving facility utilizes a chemical incinerator equipped with an afterburner and an alkaline wet scrubber.

    • Causality: The afterburner ensures complete thermal destruction of the stable pyridine ring. The alkaline scrubber is an absolute necessity to neutralize the highly acidic hydrogen bromide (HBr) and nitrogen oxide (NOx) gases generated during combustion, preventing their release into the environment[2].

References

  • Hazardous Waste Listings | EPA Source: epa.gov URL:[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA Source: epa.gov URL:[Link]

Sources

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